Product packaging for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline(Cat. No.:CAS No. 214476-09-2)

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Cat. No.: B142848
CAS No.: 214476-09-2
M. Wt: 277.66 g/mol
InChI Key: PTCUBEZCMHJCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClN3O3 and its molecular weight is 277.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClN3O3 B142848 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline CAS No. 214476-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCUBEZCMHJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451854
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-09-2
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 214476-09-2

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key chemical intermediate in the synthesis of the potent irreversible tyrosine kinase inhibitor, Neratinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, a step-by-step synthesis protocol, and its pivotal role in the production of targeted cancer therapeutics. While the direct biological activity of this intermediate is not extensively documented in publicly available literature, its significance lies in its structural contribution to the pharmacologically active Neratinib.

Introduction

This compound is a substituted quinoline derivative characterized by the presence of chloro, cyano, ethoxy, and nitro functional groups.[1] Its primary and most critical application is serving as a foundational building block in the multi-step synthesis of Neratinib, an approved oral medication for the treatment of HER2-positive breast cancer. The specific arrangement of substituents on the quinoline core of this intermediate is essential for the subsequent chemical transformations that lead to the final, biologically active drug molecule. This guide will detail the known properties of this compound and the experimental procedures for its preparation and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₁₂H₈ClN₃O₃[1]
Molecular Weight 277.66 g/mol [1]
Appearance Yellow Solid[1]
Boiling Point 485.3 °C at 760 mmHg (Predicted)[1]
Density 1.47 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO[1]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by nitration and chlorination. The following experimental protocol is adapted from established synthetic procedures.[1]

Synthesis Workflow

G A 3-Ethoxyaniline C 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile A->C Dowtherm, 140°C B Ethyl (ethoxymethylene)cyanoacetate B->C E 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile C->E Nitration D Ammonium Nitrate in Trifluoroacetic Anhydride D->E G This compound E->G Chlorination, Reflux F Phosphorus Pentachloride, Phosphorus Oxychloride F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile [1]

  • A mixture of 3-ethoxy aniline (10 g, 73 mmol) and ethyl (ethoxymethylene)cyanoacetate (12.3 g, 73 mmol) is heated in 90 ml of Dowtherm A at 140°C for 7 hours.

  • An additional 250 ml of Dowtherm A is added to the mixture.

  • The resulting solution is stirred and refluxed under a nitrogen atmosphere for 12 hours, with periodic distillation to remove the ethanol formed during the reaction.

  • The mixture is then cooled to room temperature.

  • The precipitated solid is collected by filtration and washed with hexane.

  • The crude product is purified by treatment with boiling ethanol, followed by filtration to yield 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile as a brown solid.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile [1]

  • To a suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in 75 ml of trifluoroacetic anhydride, ammonium nitrate (5.5 g, 69 mmol) is added portion-wise over a period of 6 hours at room temperature.

  • The excess trifluoroacetic anhydride is removed under reduced pressure at 45°C.

  • The residue is stirred with 300 ml of water.

  • The solid product is collected by filtration and purified by treatment with boiling ethanol to give 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile as a tan solid.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile [1]

  • A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g, 13 mmol), phosphorus pentachloride (5.55 g, 26 mmol), and 10 ml of phosphorus oxychloride is refluxed for 3 hours.

  • The reaction mixture is then diluted with hexane, and the solid is collected by filtration.

  • The collected solid is dissolved in 500 ml of ethyl acetate and washed with a cold, dilute sodium hydroxide solution.

  • The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel.

  • The solvent is removed under reduced pressure to yield 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile as a beige solid.

Role in the Synthesis of Neratinib

This compound is a crucial intermediate in the synthesis of Neratinib. The subsequent steps involve the reduction of the nitro group to an amino group, followed by a nucleophilic aromatic substitution reaction at the C4 position with an appropriate aniline derivative.

Downstream Synthetic Pathway to Neratinib

G A This compound C 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile A->C Nitro Group Reduction B Reduction (e.g., Fe/AcOH or H2/Pd-C) B->C E 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile C->E Nucleophilic Aromatic Substitution D 3-Chloro-4-(pyridin-2-ylmethoxy)aniline D->E G Neratinib E->G Amide Bond Formation F Acylation with (E)-4-(dimethylamino)but-2-enoyl chloride F->G

Caption: Conversion of the title compound to Neratinib.

Biological Activity and Signaling Pathways

There is a lack of publicly available data on the direct biological activity of this compound. Its primary biological relevance stems from its role as a precursor to Neratinib.

Neratinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. By covalently binding to a cysteine residue in the ATP-binding site of these receptors, Neratinib blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that overexpress these receptors.

Downstream Signaling Pathway Inhibited by Neratinib

G cluster_0 Cell Membrane cluster_1 Cytoplasm HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Neratinib Neratinib Neratinib->HER2 Inhibits Neratinib->EGFR Inhibits

Caption: Simplified signaling pathway inhibited by Neratinib.

Conclusion

This compound is a vital chemical intermediate, indispensable for the synthesis of the targeted anticancer agent Neratinib. While it does not appear to possess significant intrinsic biological activity based on available information, its precisely functionalized quinoline structure is key to the efficient construction of the final drug product. The synthetic protocols outlined in this guide provide a framework for its preparation, and the described downstream transformations highlight its importance in the pharmaceutical industry. Further research into the potential biological effects of this and related intermediates could yield new insights, but its current value is firmly established in its role as a precursor to a life-saving medication.

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed plausible synthetic route, and the pharmacological context of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably tyrosine kinase inhibitors used in targeted cancer therapy.[1] All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and accessibility for researchers and drug development professionals.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its core structure is a quinoline ring substituted with chloro, cyano, ethoxy, and nitro functional groups, making it a versatile precursor for complex molecular architectures.[2]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrilePubChem
CAS Number 214476-09-2[1][3]
Molecular Formula C₁₂H₈ClN₃O₃[1][3]
Molecular Weight 277.66 g/mol [1]
Appearance Yellow Solid[1]
Boiling Point 485.3°C (Predicted)[1]
Density 1.47 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO[1]
Storage 2-8°C under inert gas (e.g., Argon, Nitrogen)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the construction of the quinoline core followed by functional group modifications. While specific proprietary industrial processes may vary, a chemically sound and widely recognized approach involves cyclization, nitration, and chlorination reactions.[4][5]

The following is a plausible experimental protocol for the synthesis of this key intermediate.

Experimental Protocol: A Plausible Multi-Step Synthesis

Step 1: Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (Cyclization)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-ethoxyaniline with diethyl ethoxymethylenemalonate.

  • Reaction: Heat the mixture, typically in a high-boiling point solvent like Dowtherm A, to approximately 250°C for 1-2 hours to facilitate the Gould-Jacobs reaction.[6]

  • Work-up: Cool the reaction mixture, which will cause the cyclized product to precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Nitration of the Quinoline Core

  • Reaction Setup: Suspend the 7-ethoxy-4-hydroxyquinoline-3-carbonitrile from the previous step in concentrated sulfuric acid in a flask placed in an ice bath to maintain a temperature of 0-5°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the quinoline suspension while vigorously stirring and maintaining the temperature below 10°C.[7]

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice. The resulting precipitate, 7-ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, is filtered, washed with water until neutral, and dried.

Step 3: Chlorination of the 4-hydroxy Group

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the nitrated quinoline product in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added.[4]

  • Chlorination: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction converts the hydroxyl group at the 4-position to a chloro group.

  • Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.

  • Purification: The solid product, this compound, is filtered, washed thoroughly with water, and can be purified by recrystallization from a solvent such as acetonitrile to yield the final product.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_intermediates Intermediates & Final Product start1 3-Ethoxyaniline step1 Step 1: Cyclization (Gould-Jacobs Reaction) start1->step1 start2 Diethyl Ethoxymethylenemalonate start2->step1 inter1 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile step1->inter1 step2 Step 2: Nitration (HNO₃ / H₂SO₄) inter2 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile step2->inter2 step3 Step 3: Chlorination (POCl₃) product This compound step3->product inter1->step2 inter2->step3

Caption: Synthetic workflow for this compound.

Role in Drug Development: A Precursor to Tyrosine Kinase Inhibitors

This compound is a critical building block in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[1] These inhibitors are a cornerstone of targeted cancer therapy. The compound serves as a key intermediate for the synthesis of Neratinib, an orally active TKI that targets the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division. TKIs work by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation cascade that drives tumor growth. Neratinib, and other similar TKIs, form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

The synthesis of Neratinib involves further modification of the this compound intermediate, including the reduction of the nitro group to an amine, followed by coupling with other molecular fragments to complete the final drug structure.[8]

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2/EGFR) ATP ATP RTK->ATP 2. Autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK) RTK->Downstream 3. Signal Transduction Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization ADP ADP ATP->ADP Response Cell Proliferation, Survival, Growth Downstream->Response 4. Cellular Response TKI Tyrosine Kinase Inhibitor (e.g., Neratinib) TKI->RTK Inhibition

Caption: Mechanism of Tyrosine Kinase Inhibitor Action.

References

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, chemical properties, and its significant role in the synthesis of targeted anti-cancer therapeutics. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is a substituted quinoline derivative. Its structure is characterized by a quinoline core with chloro, cyano, ethoxy, and nitro functional groups at specific positions, which are crucial for its reactivity in synthesizing more complex molecules.

Molecular Formula: C₁₂H₈ClN₃O₃[1][2][3]

Molecular Structure: The structure consists of a bicyclic quinoline ring system. At position 3, there is a cyano (-CN) group. At position 4, a chloro (-Cl) atom is attached. Position 6 is substituted with a nitro (-NO₂) group, and position 7 features an ethoxy (-OCH₂CH₃) group.

SMILES Code: CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)--INVALID-LINK--[O-][3]

The key identifiers and properties of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile[3]
CAS Number 214476-09-2[1][2][3][4]
Molecular Weight 277.66 g/mol [1][2][3][5]
Synonyms 4-Chloro-7-ethoxy-6-nitro-3-quinolinecarbonitrile; Neratinib-004[2][5]

Physicochemical Properties

This compound is typically supplied as a yellow solid and requires specific storage conditions to maintain its stability and purity.[2][5] The following table outlines its key physicochemical properties.

PropertyValue
Appearance Yellow Solid[2][5]
Purity ≥95%[1]
Solubility Soluble in DMSO[2][5]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][5]
Boiling Point 485.3°C at 760 mmHg (Predicted)[2]
Density 1.47 g/cm³ (Predicted)[2]
Flash Point 247.3°C (Predicted)[2]
pKa -1.04 ± 0.41 (Predicted)[2]

Role in Drug Development and Synthesis

This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted anti-cancer drugs.[2][5] Its most notable application is as a precursor for the synthesis of Neratinib, a potent and irreversible pan-HER inhibitor used in the treatment of breast cancer. The specific functional groups on the molecule allow for sequential chemical modifications to build the final active pharmaceutical ingredient (API).

The general synthetic utility of this intermediate is depicted in the workflow below.

G cluster_workflow Logical Synthesis Workflow A Starting Materials (e.g., Substituted Aniline) B Intermediate A (Hydroxyquinoline Derivative) A->B Cyclization C Intermediate B (Nitro-substituted Derivative) B->C Nitration & Other Modifications D Product (this compound) C->D Chlorination & Cyanation E Final API (e.g., Neratinib) D->E Further Functionalization

Caption: Generalized workflow for the synthesis of APIs using the target intermediate.

The final drug, Neratinib, functions by inhibiting tyrosine kinases, particularly members of the Human Epidermal Growth Factor Receptor (HER) family (such as HER2), which are often overexpressed in cancer cells. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.

G cluster_pathway Simplified HER2 Signaling Pathway Inhibition HER2 HER2 Receptor Dimer Dimerization & Autophosphorylation HER2->Dimer Ligand Binding PI3K PI3K/Akt Pathway Dimer->PI3K MAPK RAS/MAPK Pathway Dimer->MAPK Response Cell Proliferation, Survival, Angiogenesis PI3K->Response MAPK->Response Neratinib Neratinib (Final Drug Product) Neratinib->Dimer Inhibition

Caption: Inhibition of the HER2 signaling cascade by the final drug product, Neratinib.

Experimental Protocols

While specific, proprietary synthesis methods may vary, a generalized experimental protocol for producing related quinoline structures often involves a multi-step process including cyclization, nitration, and chlorination.[6]

Generalized Synthesis Methodology (Illustrative)

This protocol is a representative example based on common synthetic routes for similar quinoline derivatives.

Step 1: Cyclization to form the Quinoline Core

  • A substituted aniline is reacted with a suitable dicarbonyl compound (e.g., ethyl acetoacetate) under acidic conditions (e.g., polyphosphoric acid).

  • The mixture is heated to high temperatures (e.g., 150-170°C) for several hours to drive the cyclization and dehydration, forming a 4-hydroxyquinoline intermediate.

  • The reaction is cooled, and the product is precipitated by adding water or a suitable non-solvent, followed by filtration and washing.

Step 2: Nitration of the Quinoline Ring

  • The 4-hydroxyquinoline intermediate is dissolved in a suitable solvent like propionic or sulfuric acid.

  • A nitrating agent (e.g., concentrated nitric acid) is added dropwise at a controlled temperature to prevent over-nitration.

  • The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • The product, a nitro-substituted hydroxyquinoline, is isolated by pouring the reaction mixture over ice, followed by filtration and drying.

Step 3: Chlorination and Functionalization

  • The nitro-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).

  • The mixture is heated under reflux (e.g., 110°C) for a specified time.

  • After the reaction, excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water, and the pH is adjusted to be neutral or slightly basic to precipitate the chlorinated product.

  • Further steps would introduce the cyano group, though specific reagents and conditions are highly dependent on the overall synthetic strategy. The resulting crude product is then purified by recrystallization or column chromatography.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the synthesis of advanced pharmaceutical agents. Its specific arrangement of functional groups makes it an ideal precursor for constructing complex molecules like Neratinib. Understanding its chemical properties, synthesis, and role in drug development is essential for scientists and researchers working to create next-generation targeted cancer therapies.

References

Solubility Profile of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is critical for its application in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and insights into its relevance in targeting key signaling pathways.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, the general solubility behavior of quinoline derivatives suggests it is likely soluble in many common organic solvents.[1] Quinoline's core structure, a bicyclic aromatic system, is inherently hydrophobic.[2] However, the presence of polar functional groups, including a cyano, a nitro, and an ethoxy group, introduces some polarity to the molecule. This chemical structure suggests that its solubility will be influenced by the polarity of the solvent.

Quantitative Solubility Data

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are effective at solvating a wide range of organic compounds, including those with both polar and nonpolar regions.
Polar Protic Ethanol, MethanolModerate to HighThe ethoxy and nitro groups can participate in hydrogen bonding with protic solvents, enhancing solubility.
Nonpolar Toluene, HexaneLowThe polar functional groups on the quinoline ring will limit its solubility in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can dissolve many organic solids of intermediate polarity.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the shake-flask method , followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).[1][3]

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

Procedure:
  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. A typical method would involve a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Synthesis and Signaling Pathway Relevance

This compound is a key intermediate in the synthesis of more complex molecules, particularly those developed as tyrosine kinase inhibitors for anti-tumor applications.[4] Its synthesis generally involves a multi-step process.

Synthesis_Workflow A Starting Materials B Cyclization A->B C Nitration B->C D Chlorination C->D E This compound D->E

Synthesis Workflow for this compound

Quinoline derivatives have garnered significant attention in cancer research due to their ability to target and inhibit critical signaling pathways that are often dysregulated in cancer cells. One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][6] The inhibition of this pathway is a promising strategy for cancer therapy.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Quinoline Quinoline Derivatives (e.g., this compound based inhibitors) Quinoline->PI3K Inhibition

Targeting the PI3K/Akt/mTOR Signaling Pathway with Quinoline Derivatives

This guide provides a foundational understanding of the solubility of this compound and the experimental procedures to quantify it. For researchers in drug discovery, a thorough characterization of this property is a crucial first step in the development of novel therapeutics targeting pathways such as PI3K/Akt/mTOR.

References

Spectroscopic data (NMR, IR, MS) for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and predicted spectroscopic properties of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The document is intended to support research and development activities by offering detailed, albeit predicted, spectroscopic data, standardized experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This compound is noted as an intermediate in the preparation of tyrosine kinase inhibiting antitumor agents.[1]

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₁₂H₈ClN₃O₃.[1] It is classified under several chemical categories including aromatics, intermediates, fine chemicals, and pharmaceuticals, specifically as a tyrosine kinase inhibitor-related compound.[1]

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃O₃[1][2]
Molecular Weight 277.66 g/mol [1]
Appearance Yellow Solid[1]
CAS Number 214476-09-2[1][2]
Predicted Boiling Point 485.3 ± 40.0 °C[1]
Predicted Density 1.47 ± 0.1 g/cm³[1]
Solubility Soluble in DMSO[1]
Storage Temperature 2-8°C under inert gas[1]

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and spectroscopic data of analogous quinoline derivatives.[3] Experimental data is not publicly available.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~9.1s-
H-5~8.5s-
H-8~7.4s-
O-CH₂ (ethoxy)~4.4q~7.0
CH₃ (ethoxy)~1.4t~7.0
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O and Ar-C160 - 110
C≡N~115
O-CH₂~65
CH₃~14
Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
C≡N (nitrile)2240 - 2220
C=N, C=C (aromatic)1620 - 1580
NO₂ (nitro, asymmetric)1550 - 1510
NO₂ (nitro, symmetric)1360 - 1320
C-O (ether)1270 - 1220
C-Cl800 - 750
Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺ (Molecular Ion)277.02
[M+H]⁺278.03
Fragmentation PeaksLoss of NO₂, Cl, CN, and ethoxy group fragments

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, adapted from standard methods for quinoline derivatives.[3][4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal for correction.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reactions (e.g., Nitration, Chlorination, Cyanation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

G Spectroscopic Data Analysis Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis compound This compound h_nmr ¹H NMR: - Aromatic protons - Ethoxy protons (CH₂, CH₃) compound->h_nmr c_nmr ¹³C NMR: - Aromatic carbons - Cyano carbon - Ethoxy carbons compound->c_nmr ir_peaks Characteristic Peaks: - C≡N stretch - NO₂ stretch - C-O stretch - C-Cl stretch compound->ir_peaks ms_peaks Mass Spectrum: - Molecular Ion Peak - Isotope Pattern (Cl) - Fragmentation Pattern compound->ms_peaks structure Structural Confirmation h_nmr->structure c_nmr->structure ir_peaks->structure ms_peaks->structure

Caption: Logic for Spectroscopic Data Interpretation.

References

Biological Activity Screening of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of quinoline derivatives. Detailed experimental protocols, quantitative data from recent studies, and visualizations of key signaling pathways and experimental workflows are presented to aid researchers in the design and development of novel quinoline-based therapeutic agents.

Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2] A primary method for assessing the cytotoxic effects of these compounds is the MTT assay.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12e MGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
4-Anilinoquinoline-3-carbonitrileQuinoline 45 EGFR expressing cells0.005[4]
Pyrazolo-quinolineCompound 75 VariousPotent apoptotic effect[5]
2,4,6-trisubstituted quinolineThiophene and pyridine-based compoundsMCF-7, H-460, SF-268Positive activity[5]
Pyrimido-quinolineVarious derivativesMCF-7 (Breast)48.54-70.33[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualization: Anticancer Screening Workflow & Signaling Pathway

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Quinoline Derivative Solutions add_compounds Add Compound Dilutions prep_compounds->add_compounds seed_cells->add_compounds incubate_72h Incubate (48-72h) add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate % Viability and IC50 read_absorbance->calc_ic50

Workflow for anticancer activity screening using the MTT assay.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotion of Cell Survival and Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Simplified EGFR signaling pathway inhibited by quinoline derivatives.

Antimicrobial Activity Screening

The quinoline core is central to many antibacterial and antifungal agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.[8]

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The following table presents the MIC values of various quinoline derivatives against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-2-one Schiff-baseCompound 6c MRSA0.75[7]
VRE0.75[7]
MRSE2.50[7]
Quinoline-based hydroxyimidazoliumHybrid 7b Staphylococcus aureus2[9]
Hybrid 7a Mycobacterium tuberculosis H37Rv20[9]
Hybrid 7b Mycobacterium tuberculosis H37Rv10[9]
Quinoline-SulfonamideCompound 6 Bacillus cereus, Staphylococcus spp., Pseudomonas spp., E. coli3.12 - 50[10]
Facilely accessible quinolinesCompound 4 MRSA, VRE0.75[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Quinoline derivatives (dissolved in a suitable solvent)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on.

  • Inoculation: Add 100 µL of the standardized inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity).

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells prep_compounds Prepare Quinoline Derivative Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution serial_dilution->inoculate_wells incubate Incubate (16-72h) inoculate_wells->incubate read_mic Visually Determine MIC incubate->read_mic record_results Record MIC Value read_mic->record_results

Workflow for antimicrobial susceptibility testing by broth microdilution.

Antiviral Activity Screening

Quinoline derivatives have shown promise as antiviral agents against a range of viruses.[12] The plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Data Presentation: Antiviral Activity of Quinoline Derivatives

The following table summarizes the antiviral activity of selected quinoline derivatives, with data presented as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

Compound ClassSpecific DerivativeVirusEC50/IC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinolineCompound 141a Zika Virus (ZIKV)0.8[1]
Compound 142 Zika Virus (ZIKV)0.8[1]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineCompound 2 Zika Virus (ZIKV)0.8[13]
DiarylpyrazolylquinolineCompound 3 Dengue Virus (DENV-2)0.81[13]
IsoquinoloneCompound 1 Influenza A and B0.2 - 0.6[14]
QuinolizidineCompound 19 Influenza A (H1N1-PR8)0.091[15]
Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[11][16]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • 96-well or 24-well plates

  • Quinoline derivatives

  • Agarose or carboxymethylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the quinoline derivative and mix with a known concentration of the virus. Incubate this mixture for 1 hour.

  • Infection: Remove the medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualization: Antiviral Screening Workflow

antiviral_workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis prep_cells Prepare Host Cell Monolayer infect_cells Infect Cells prep_cells->infect_cells prep_virus_compound Prepare Virus-Compound Mixtures prep_virus_compound->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate stain_plaques Fix and Stain Plaques incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calc_ec50 Calculate % Reduction and EC50 count_plaques->calc_ec50

Workflow for antiviral activity screening using the plaque reduction assay.

Anti-inflammatory Activity Screening

Quinoline derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives

The following table shows the in vitro COX-2 inhibitory activity of various quinoline derivatives, presented as IC50 values.

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Quinoline-Pyrazole HybridsCompound 12c COX-20.1[5]
Compound 14a COX-20.11[5]
Compound 14b COX-20.11[5]
Quinoline GlycoconjugatesCompound C5 COX-2High activity[17]
Compound C8 COX-2High activity[17]
Quinolone-Triazole HybridsCompound 5a LOX10.0[18]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[18][19]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Quinoline derivatives

  • Fluorometric or colorimetric detection kit

  • Microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the quinoline derivative at various concentrations. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).

  • Detection: Measure the product formation (e.g., prostaglandin G2) using a suitable detection method (fluorometric or colorimetric) and a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualization: Anti-inflammatory Screening Workflow & Signaling Pathway

antiinflammatory_workflow cluster_prep Preparation cluster_assay COX-2 Inhibition Assay cluster_analysis Data Analysis prep_reagents Prepare COX-2 Enzyme, Substrate, and Buffers pre_incubate Pre-incubate Enzyme with Compound prep_reagents->pre_incubate prep_compounds Prepare Quinoline Derivative Solutions prep_compounds->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation stop_reaction->measure_product calc_ic50 Calculate % Inhibition and IC50 measure_product->calc_ic50

Workflow for anti-inflammatory activity screening via COX-2 inhibition.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB IkB->IkB_p Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Quinoline Quinoline Derivative Quinoline->IKK Inhibition

Simplified NF-κB signaling pathway and its inhibition.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of quinoline derivatives. The presented protocols and data highlight the significant therapeutic potential of this versatile scaffold. Researchers and drug development professionals can utilize this information to design and execute robust screening cascades, leading to the identification and optimization of novel quinoline-based drug candidates for a wide range of diseases. Further exploration into the mechanisms of action and structure-activity relationships will continue to drive the development of next-generation quinoline therapeutics.

References

The Pivotal Role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and critical role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a key pharmaceutical intermediate. Its significance lies primarily in its function as a building block for potent tyrosine kinase inhibitors, a class of targeted cancer therapeutics. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support research and development in medicinal chemistry and oncology.

Core Intermediate Profile

This compound, with the CAS number 214476-09-2, is a quinoline derivative characterized by several functional groups that make it a versatile precursor in multi-step organic synthesis.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈ClN₃O₃[1]
Molecular Weight 277.66 g/mol [1]
Appearance Yellow Solid[1]
Boiling Point 485.3±40.0 °C (Predicted)[1]
Density 1.47±0.1 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis of this compound

The synthesis of the title compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). A common and effective method involves the chlorination of its hydroxyl precursor, 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile.

Synthetic Workflow

The overall synthesis can be conceptualized as a two-step process starting from 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile.

G cluster_synthesis Synthesis of this compound A 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile B Chlorination A->B Phosphorus Pentachloride, Phosphorus Oxychloride C This compound B->C

A high-level overview of the synthesis of the target intermediate.
Detailed Experimental Protocol

The following protocol for the synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile is adapted from established patent literature[2].

Materials:

  • 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Hexane

  • Ethyl acetate

  • Diluted sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A mixture of 3.45 g (13 mmol) of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 5.55 g (26 mmol) of phosphorus pentachloride, and 10 ml of phosphorus oxychloride is refluxed for 3 hours.[2]

  • The reaction mixture is then diluted with hexane, and the resulting solid is collected.[2]

  • The collected solid is dissolved in 500 ml of ethyl acetate and washed with a cold, diluted sodium hydroxide solution.[2]

  • The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel.[2]

  • The solvent is removed under reduced pressure to yield 2.1 g of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile as a beige solid.[2]

Quantitative Data:

ParameterValue
Starting Material 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g)
Chlorinating Agents Phosphorus pentachloride (5.55 g), Phosphorus oxychloride (10 ml)
Reaction Time 3 hours
Reaction Temperature Reflux
Product Yield 2.1 g
Yield (%) Approximately 58%

Application as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Bosutinib and Neratinib.

Synthesis of Bosutinib

Bosutinib is a dual inhibitor of the Src and Bcr-Abl tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML). The synthesis of Bosutinib utilizes this compound as a key building block.

G cluster_bosutinib Bosutinib Synthesis Pathway A This compound B Reduction of Nitro Group A->B C 6-Amino-4-chloro-3-cyano-7-ethoxyquinoline B->C D Coupling with 2,4-dichloro-5-methoxyaniline C->D E Bosutinib D->E

Simplified synthetic route to Bosutinib from the intermediate.
Synthesis of Neratinib

Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases. It is used in the treatment of HER2-positive breast cancer. The synthesis of Neratinib also involves the use of this compound.

G cluster_neratinib Neratinib Synthesis Pathway A This compound B Reduction of Nitro Group A->B C 6-Amino-4-chloro-3-cyano-7-ethoxyquinoline B->C D Coupling with (E)-4-(dimethylamino)but-2-enoic acid C->D E Amide Intermediate D->E F Coupling with 3-chloro-4-(pyridin-2-ylmethoxy)aniline E->F G Neratinib F->G

Simplified synthetic route to Neratinib from the intermediate.

Biological Significance of Downstream APIs

The APIs synthesized from this compound target key signaling pathways implicated in cancer cell proliferation and survival.

Bcr-Abl Signaling Pathway (Target of Bosutinib)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Bosutinib inhibits its activity, thereby blocking downstream signaling cascades that promote cell proliferation and inhibit apoptosis.

G cluster_bcr_abl Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Bosutinib Bosutinib Bosutinib->BcrAbl

Bosutinib's inhibition of the Bcr-Abl signaling pathway.
Src Kinase Signaling Pathway (Target of Bosutinib)

Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Its aberrant activation is common in many cancers. Bosutinib's inhibition of Src contributes to its anti-tumor activity.

G cluster_src Src Kinase Signaling Pathway GrowthFactorReceptor Growth Factor Receptor Src Src Kinase GrowthFactorReceptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation MAPK->Proliferation Bosutinib Bosutinib Bosutinib->Src

Bosutinib's inhibitory action on the Src kinase signaling pathway.
HER2 Signaling Pathway (Target of Neratinib)

HER2 is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer, leading to uncontrolled cell growth. Neratinib irreversibly binds to and inhibits HER2, thereby blocking downstream signaling pathways.

G cluster_her2 HER2 Signaling Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras/Raf/MEK/ERK (MAPK Pathway) HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Proliferation Neratinib Neratinib Neratinib->HER2

Neratinib's irreversible inhibition of the HER2 signaling pathway.

Conclusion

This compound is a high-value intermediate in the pharmaceutical industry. Its specific chemical structure allows for the efficient synthesis of complex and potent tyrosine kinase inhibitors like Bosutinib and Neratinib. A thorough understanding of its synthesis, properties, and the biological pathways of its downstream products is essential for the continued development of targeted cancer therapies. This guide provides a foundational resource for researchers and professionals working in this critical area of drug discovery and development.

References

The Strategic Role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most successful classes of targeted agents are kinase inhibitors, which modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site. This technical guide focuses on a critical building block, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline , and its instrumental role in the synthesis of potent kinase inhibitors, exemplified by the FDA-approved drug, neratinib. We will delve into its synthesis, chemical properties, and its application in the generation of targeted anti-cancer agents, providing researchers and drug development professionals with a comprehensive resource.

Chemical Properties and Synthesis of the Core Building Block

This compound is a yellow solid with the molecular formula C₁₂H₈ClN₃O₃ and a molecular weight of 277.66 g/mol . Its structure is characterized by a quinoline core substituted with a chloro group at the 4-position, a cyano group at the 3-position, an ethoxy group at the 7-position, and a nitro group at the 6-position. These functional groups provide multiple reaction sites for the elaboration of the molecule into complex kinase inhibitors.

The synthesis of this key intermediate is a multi-step process that begins with the construction of the quinoline core, followed by nitration and chlorination. A representative synthetic route is detailed below.

Application in the Synthesis of Neratinib: A Case Study

The utility of this compound as a building block is prominently demonstrated in the synthesis of neratinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. Neratinib targets the human epidermal growth factor receptor (HER) family of kinases, including HER1 (EGFR), HER2, and HER4, which are overexpressed in several cancers, most notably HER2-positive breast cancer.

The synthesis of neratinib from this compound involves a sequence of reactions, including the reduction of the nitro group to an amine, followed by nucleophilic aromatic substitution at the 4-position and subsequent amide coupling.

Quantitative Data: The Potency of Neratinib

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%. Neratinib has demonstrated potent inhibitory activity against its target kinases and various HER2-positive cancer cell lines.

Target Kinase IC₅₀ (nM)
HER1 (EGFR)92
HER259
HER4~19
HER2-Positive Cancer Cell Line Neratinib IC₅₀ (nM) Lapatinib IC₅₀ (nM)
SKBR33.4 ± 1.151.0 ± 23.0
BT474~5-
HCC-1954--

Experimental Protocols

Synthesis of this compound

A three-step synthesis for this compound has been described in the patent literature[1]:

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile [1] A mixture of 3-ethoxy aniline (10 g, 73 mmol) and ethyl (ethoxymethylene)cyanoacetate (12.3 g, 73 mmol) is heated in 90 ml of Dowtherm at 140°C for 7 hours. To this mixture, 250 ml of Dowtherm is added. The solution is stirred and refluxed under a nitrogen atmosphere for 12 hours, with periodic distillation to remove the eliminated ethanol. The mixture is then cooled to room temperature, and the resulting solid is collected and washed with hexane. The crude solid is purified by treatment with boiling ethanol and then filtered to yield the product.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile [1] To a suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in 75 ml of trifluoroacetic anhydride, ammonium nitrate (5.5 g, 69 mmol) is added over a period of 6 hours at room temperature. The excess anhydride is removed under reduced pressure at 45°C. The residue is then stirred with 300 ml of water. The resulting solid is collected and purified by treatment with boiling ethanol.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile [1] A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile (3.45 g, 13 mmol), phosphorous pentachloride (5.55 g, 26 mmol), and 10 ml of phosphorous oxychloride is refluxed for 3 hours. The mixture is then diluted with hexane, and the solid is collected. The solid is dissolved in 500 ml of ethyl acetate and washed with a cold, diluted sodium hydroxide solution. The organic solution is dried over magnesium sulfate and filtered through a pad of silica gel. The solvent is removed to yield the final product.

HER2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase domain.

Materials:

  • Purified recombinant HER2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Neratinib (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of neratinib in kinase buffer.

  • In a 384-well plate, add the HER2 kinase, the substrate, and the neratinib dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each neratinib concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HER2-positive cancer cell lines (e.g., SKBR3, BT474)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Neratinib (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the HER2-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of neratinib in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of neratinib. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the neratinib concentration and performing a non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Neratinib exerts its anti-cancer effects by irreversibly binding to the kinase domain of HER family receptors, thereby blocking their activation and downstream signaling. The two primary signaling pathways inhibited by neratinib are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both of these pathways are critical for cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K EGFR EGFR (HER1) EGFR->Ras EGFR->PI3K HER4 HER4 HER4->Ras HER4->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Neratinib Neratinib Neratinib->HER2 Neratinib->EGFR Neratinib->HER4

Caption: Neratinib inhibits HER family receptors, blocking downstream signaling.

Experimental and Synthetic Workflows

The development and evaluation of kinase inhibitors derived from this compound follow a structured workflow, from the synthesis of the core building block to the biological evaluation of the final compounds.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 3-ethoxy aniline) B Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile A->B C Nitration to form 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile B->C D Chlorination to form This compound C->D E Synthesis of Neratinib (Reduction, SNAr, Amide Coupling) D->E F In Vitro Kinase Assay (IC50 Determination) E->F Test Compound G Cell-Based Proliferation Assay (IC50 Determination) F->G H Western Blot Analysis (Pathway Inhibition) G->H I In Vivo Xenograft Studies (Anti-tumor Efficacy) H->I

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the construction of complex molecules, such as neratinib, that can effectively target dysregulated signaling pathways in cancer. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. The continued exploration of quinoline-based scaffolds, facilitated by key intermediates like the one discussed herein, holds significant promise for the future of targeted cancer therapy.

References

An In-depth Technical Guide to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key chemical intermediate in the synthesis of prominent tyrosine kinase inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and historical context.

Introduction

This compound is a substituted quinoline derivative that has gained significant importance in medicinal chemistry.[1] Its primary role is as a crucial building block in the multi-step synthesis of Neratinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2][3] The structural features of this intermediate, including the chloro, cyano, ethoxy, and nitro groups, are strategically positioned to facilitate the subsequent chemical transformations required to construct the final active pharmaceutical ingredient.

Discovery and History

The key synthetic route, which established this compound as a viable intermediate, is detailed in patents filed for substituted 3-cyanoquinolines. Notably, the reinvention of this synthetic pathway is described in patent USRE42376E1, which provides a clear methodology for its preparation. This patent laid the groundwork for the scalable production of this crucial intermediate, thereby enabling the clinical development and eventual commercialization of Neratinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈ClN₃O₃
Molecular Weight 277.66 g/mol [3]
Appearance Yellow Solid[3]
Boiling Point (Predicted) 485.3 ± 40.0 °C[3]
Density (Predicted) 1.47 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO[3]
Storage Temperature 2-8°C under inert gas[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is achieved through a three-step process originating from 3-ethoxy aniline, as detailed in US Patent USRE42376E1.

Step 1: Synthesis of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile
  • Reactants: A mixture of 3-ethoxy aniline and ethyl (ethoxymethylene)cyanoacetate.

  • Procedure: The reactants are heated in Dowtherm at 140°C for 7 hours. Following this, additional Dowtherm is added, and the solution is refluxed under a nitrogen atmosphere for 12 hours, with periodic removal of the ethanol byproduct. The mixture is then cooled to room temperature, and the resulting solid is collected and washed with hexane. The crude product is further purified by treatment with boiling ethanol followed by filtration.

  • Yield: This process yields a brown solid.

Step 2: Synthesis of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile
  • Reactants: A suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile in trifluoroacetic anhydride, with the addition of ammonium nitrate.

  • Procedure: Ammonium nitrate is added portion-wise to the suspension over 6 hours at room temperature. The excess trifluoroacetic anhydride is subsequently removed under reduced pressure at 45°C. The residue is then stirred with water, and the solid product is collected. Further purification is achieved by treating the solid with boiling ethanol.

  • Yield: This step results in a tan solid.

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile
  • Reactants: A mixture of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, phosphorous pentachloride, and phosphorous oxychloride.

  • Procedure: The mixture is refluxed for 3 hours. After cooling, the reaction mixture is diluted with hexane, and the solid is collected. This solid is then dissolved in ethyl acetate and washed with a cold, diluted sodium hydroxide solution. The organic solution is dried over magnesium sulfate and filtered through a silica gel pad. The final product is obtained after the removal of the solvent.

  • Yield: This final step yields a beige solid.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow A 3-Ethoxy Aniline C 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile A->C Step 1: Cyclization B Ethyl (ethoxymethylene)cyanoacetate B->C E 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile C->E Step 2: Nitration D Ammonium Nitrate Trifluoroacetic Anhydride D->E G This compound E->G Step 3: Chlorination F Phosphorous Pentachloride Phosphorous Oxychloride F->G

Caption: Synthetic pathway for this compound.

Role as a Key Intermediate

The logical relationship of this compound as a key intermediate in the synthesis of Neratinib is depicted below.

Neratinib_Intermediate Start Starting Materials (e.g., 3-Ethoxy Aniline) Intermediate This compound Start->Intermediate Multi-step Synthesis Subsequent_Steps Further Synthetic Transformations Intermediate->Subsequent_Steps Key Building Block Neratinib Neratinib (Active Pharmaceutical Ingredient) Subsequent_Steps->Neratinib Final Assembly

Caption: Role of the title compound in Neratinib synthesis.

Conclusion

This compound stands as a testament to the intricate and thoughtful design of synthetic routes in modern medicinal chemistry. Its well-defined synthesis has been pivotal in the development of targeted cancer therapies like Neratinib. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, from its historical context and synthesis to its fundamental properties. Continued exploration of such intermediates is crucial for the innovation and optimization of manufacturing processes for life-saving pharmaceuticals.

References

A Technical Guide to the Therapeutic Potential of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets, making it a cornerstone in the development of therapeutic agents.[2][3][4] This guide provides an in-depth analysis of the therapeutic targets of key benzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Key Therapeutic Targets and Compound Activity

Benzimidazole derivatives have demonstrated efficacy against a diverse array of therapeutic targets, including parasitic tubulin, the gastric proton pump (H+/K+ ATPase), and poly(ADP-ribose) polymerase (PARP).[5]

Table 1: Quantitative Activity of Benzimidazole Derivatives

Compound Target Assay Type Value Organism/Cell Line
Albendazole β-tubulin Tubulin Polymerization Inhibition IC50: ~2.5 µM Haemonchus contortus
Omeprazole H+/K+ ATPase Enzyme Inhibition IC50: ~4.7 µM Hog gastric vesicles
Veliparib (ABT-888) PARP1 Enzyme Inhibition (Ki) Ki: 5.2 nM N/A
Veliparib (ABT-888) PARP2 Enzyme Inhibition (Ki) Ki: 2.9 nM N/A
Veliparib (ABT-888) PARP Inhibition Cell-based IC50: 133.5 µM Ishikawa cells

Detailed Experimental Protocols

1. Tubulin Polymerization Assay (Turbidity-Based)

This assay is used to determine the effect of compounds like Albendazole on the polymerization of tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.[6]

  • Materials:

    • Purified tubulin (e.g., porcine brain tubulin)

    • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP stock solution (100 mM)

    • Glycerol

    • Test compound (e.g., Albendazole) and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare a 10X stock of the test compound and control compounds in an appropriate solvent (e.g., DMSO).

    • On ice, add the appropriate volume of the 10X compound stock to the wells of a pre-chilled 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%) to each well.[7]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[7]

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Compare the polymerization curves of the test compound to the vehicle control to determine inhibitory or enhancing effects.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation (On Ice) cluster_reaction Reaction & Measurement (37°C) cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (Tubulin, Buffer, GTP, Glycerol) initiate Initiate Polymerization (Add tubulin solution to plate) prep_tubulin->initiate prep_compounds Prepare 10X Compound Stocks (Test, Controls, Vehicle) plate_setup Add Compounds to 96-Well Plate prep_compounds->plate_setup plate_setup->initiate measure Measure Absorbance (340nm) Every minute for 60-90 min initiate->measure plot Plot Absorbance vs. Time measure->plot analyze Determine Vmax and Steady-State Absorbance plot->analyze compare Compare to Controls analyze->compare G Mechanism of Action of Albendazole Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits GlucoseUptake Impaired Glucose Uptake Microtubule->GlucoseUptake Leads to CellDivision Inhibition of Cell Division Microtubule->CellDivision Leads to ATPReduction Reduced ATP Production GlucoseUptake->ATPReduction Death Parasite Death ATPReduction->Death CellDivision->Death G DNA Damage Repair and PARP Inhibition cluster_normal Normal Cell cluster_inhibited PARP Inhibitor Treatment SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Repair DNA Repair BER->Repair SSB2 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition SSB2->PARP_Inhibition Veliparib Veliparib Veliparib->PARP_Inhibition Inhibits DSB Double-Strand Break (DSB) (at replication fork) PARP_Inhibition->DSB HR Homologous Recombination (HR) DSB->HR HR_deficient HR-Deficient Cell (e.g., BRCA mutation) DSB->HR_deficient Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neratinib Utilizing 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib is a potent, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor family (HER1, HER2, and HER4).[1][2] Its primary application is in the treatment of HER2-positive breast cancer.[3] This document outlines the synthesis of Neratinib, focusing on a synthetic route that employs 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a key starting material. The protocols provided are based on established chemical principles and information from publicly available chemistry literature.

Neratinib's Mechanism of Action

Neratinib functions by covalently binding to a cysteine residue in the ATP-binding pocket of HER1, HER2, and HER4 kinases.[1] This irreversible inhibition blocks the downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.

Signaling Pathway of Neratinib

Neratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER4 HER4 HER4->PI3K HER4->RAS EGFR EGFR (HER1) EGFR->PI3K EGFR->RAS Neratinib Neratinib Neratinib->HER2 Neratinib->HER4 Neratinib->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Neratinib_Synthesis_Workflow A This compound B 6-Amino-4-chloro-3-cyano-7-ethoxyquinoline A->B Reduction D 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile B->D Nucleophilic Aromatic Substitution C 3-Chloro-4-(pyridin-2-ylmethoxy)aniline C->D F Neratinib D->F Acylation E (E)-4-(Dimethylamino)but-2-enoyl chloride E->F

References

Application Notes & Protocols for the Synthesis of Lapatinib Intermediates from Quinazoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1] Its efficacy in the treatment of solid tumors, particularly HER2-positive breast cancer, is well-established. The molecular architecture of Lapatinib is centered around a substituted quinazoline scaffold, which is crucial for its biological activity.

It is a common misconception that the synthesis of Lapatinib may begin from a quinoline precursor due to structural similarities. However, the core of the Lapatinib molecule is a quinazoline ring system. Therefore, the established and industrially viable synthetic routes to Lapatinib and its key intermediates commence with appropriately substituted quinazoline derivatives. This document provides detailed application notes and protocols for the synthesis of critical Lapatinib intermediates starting from quinazoline precursors.

Overview of the Synthetic Strategy

The synthesis of Lapatinib from quinazoline precursors can be broadly divided into several key stages:

  • Formation of the core quinazoline intermediate: This typically involves the synthesis of a 6-substituted-4-chloroquinazoline. A common and commercially available starting material is 6-iodoquinazolin-4-one.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the furan ring at the 6-position of the quinazoline core.[2][3]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the quinazoline ring is displaced by the aniline side chain, specifically 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Reductive Amination: The final side chain is installed on the furan ring via a reductive amination reaction.[3]

This document will focus on the key transformations involving the quinazoline core to generate advanced intermediates.

Key Intermediates and Synthetic Pathways

A widely adopted synthetic route for Lapatinib initiates from 6-iodoquinazolin-4-one. The overall workflow for the synthesis of a key aldehyde intermediate is depicted below.

SynthesisWorkflow A 6-Iodoquinazolin-4-one B 4-Chloro-6-iodoquinazoline A->B Chlorination (e.g., SOCl2 or POCl3) C N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)- 6-iodoquinazolin-4-amine B->C Nucleophilic Aromatic Substitution with 3-chloro-4-(3-fluorobenzyloxy)aniline D 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl) quinazolin-4-amine (Key Aldehyde Intermediate) C->D Suzuki Coupling with 5-formyl-2-furanboronic acid

Figure 1: Synthetic pathway to a key aldehyde intermediate of Lapatinib.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps illustrated in Figure 1.

Protocol 1: Synthesis of 4-Chloro-6-iodoquinazoline

This protocol describes the chlorination of 6-iodoquinazolin-4-one to produce the key intermediate, 4-chloro-6-iodoquinazoline.

  • Materials:

    • 6-Iodoquinazolin-4-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or another suitable inert solvent

    • Ice bath

    • Heating mantle with a temperature controller

    • Reaction flask with a reflux condenser and a gas outlet to a scrubber

    • Stirring apparatus

  • Procedure:

    • In a well-ventilated fume hood, suspend 6-iodoquinazolin-4-one in an excess of thionyl chloride or a mixture of phosphorus oxychloride in toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

    • Slowly heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride or phosphorus oxychloride by distillation under reduced pressure.

    • The crude product is then triturated with a non-polar solvent like hexane or treated with ice-water to precipitate the solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-6-iodoquinazoline.

Protocol 2: Synthesis of N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine

This protocol details the nucleophilic aromatic substitution reaction between 4-chloro-6-iodoquinazoline and 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Materials:

    • 4-Chloro-6-iodoquinazoline

    • 3-Chloro-4-(3-fluorobenzyloxy)aniline

    • Isopropanol (IPA) or another suitable solvent

    • Reaction flask with a reflux condenser

    • Stirring apparatus

    • Heating mantle

  • Procedure:

    • To a reaction flask, add 4-chloro-6-iodoquinazoline, 3-chloro-4-(3-fluorobenzyloxy)aniline (typically 1.0-1.2 equivalents), and isopropanol.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution upon cooling.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Protocol 3: Synthesis of 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)quinazolin-4-amine

This protocol describes the palladium-catalyzed Suzuki coupling of the iodo-quinazoline intermediate with 5-formyl-2-furanboronic acid.[2][3]

  • Materials:

    • N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine

    • 5-Formyl-2-furanboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Palladium on carbon)[3]

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction flask equipped with a reflux condenser and a stirrer

    • Heating mantle

  • Procedure:

    • In a reaction flask, dissolve N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furanboronic acid (1.1-1.5 equivalents), and the base in the chosen solvent system.

    • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

    • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst (if heterogeneous).

    • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by washing the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps described above, as reported in the literature.

Reaction Step Starting Material Product Typical Yield (%) Reference
Chlorination6-Iodoquinazolin-4-one4-Chloro-6-iodoquinazoline88[3][5]
Nucleophilic Aromatic Substitution4-Chloro-6-iodoquinazolineN-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine85-95[4]
Suzuki CouplingN-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodoquinazolin-4-amine6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)quinazolin-4-amine96[3][5]

Logical Relationship of Synthetic Steps

The sequence of reactions is critical for the successful synthesis of Lapatinib intermediates. The logical flow ensures that the functional groups are introduced in a manner that avoids unwanted side reactions.

LogicalFlow Start Start: 6-Iodoquinazolin-4-one Step1 Step 1: Chlorination at C4 (Activation for Nucleophilic Substitution) Start->Step1 Step2 Step 2: Nucleophilic Aromatic Substitution at C4 (Introduction of Aniline Side Chain) Step1->Step2 Step3 Step 3: Suzuki Coupling at C6 (Introduction of Furan Moiety) Step2->Step3 End End: Key Aldehyde Intermediate Step3->End

Figure 2: Logical flow of the synthesis of a key Lapatinib intermediate.

The synthesis of Lapatinib intermediates is a well-defined process that relies on the strategic functionalization of a quinazoline core. By following robust protocols for chlorination, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, researchers can efficiently produce key intermediates required for the final assembly of the Lapatinib molecule. The methodologies and data presented provide a comprehensive guide for professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Reaction of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a key intermediate in the synthesis of a variety of biologically active compounds, particularly as precursors to potent tyrosine kinase inhibitors. The reaction of this quinoline derivative with substituted anilines via nucleophilic aromatic substitution (SNAr) at the C4 position provides a versatile and efficient route to a diverse library of 4-anilino-3-cyano-7-ethoxy-6-nitroquinoline derivatives. These products serve as valuable scaffolds in medicinal chemistry, particularly in the development of inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. This document provides detailed protocols and application notes for this important reaction.

Reaction Principle

The reaction proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing effects of the cyano and nitro groups, as well as the quinoline nitrogen, activate the C4 position for nucleophilic attack by the aniline nitrogen. The chlorine atom at the C4 position is a good leaving group, facilitating the substitution.

Experimental Protocols

This section details the general procedure for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted anilines (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline, etc.)

  • Anhydrous solvent (e.g., 2-propanol, n-butanol, or acetonitrile)

  • Optional: Base (e.g., triethylamine or diisopropylethylamine)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Inert atmosphere (e.g., nitrogen or argon)

General Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the desired substituted aniline (1.0 - 1.2 equivalents).

  • Add the anhydrous solvent (e.g., 2-propanol) to achieve a suitable concentration (typically 0.1-0.5 M).

  • If the aniline salt is used or if desired to scavenge the HCl byproduct, add a non-nucleophilic base (1.0 - 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 2 to 24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Example: Synthesis of 4-(3-ethynylanilino)-3-cyano-7-ethoxy-6-nitroquinoline

A mixture of this compound (2.78 g, 10 mmol) and 3-ethynylaniline (1.29 g, 11 mmol) in 2-propanol (50 mL) is heated at reflux for 4 hours. After cooling to room temperature, the resulting yellow solid is collected by filtration, washed with cold 2-propanol, and dried under vacuum to afford the title compound.

Data Presentation

The yields of the reaction can vary depending on the electronic and steric properties of the substituent on the aniline. The following table provides a representative summary of expected yields for a variety of substituted anilines based on analogous reactions reported in the literature.

Substituted Aniline Product Typical Yield (%) Reference
Aniline4-Anilino-3-cyano-7-ethoxy-6-nitroquinoline85-95Analogous Reactions
3-Ethynylaniline4-(3-Ethynylanilino)-3-cyano-7-ethoxy-6-nitroquinoline80-90Analogous Reactions
3-Chloro-4-fluoroaniline4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-nitroquinoline85-95Analogous Reactions
3-Aminobenzonitrile4-(3-Cyanoanilino)-3-cyano-7-ethoxy-6-nitroquinoline75-85Analogous Reactions
4-Methoxy-3-chloroaniline4-(4-Methoxy-3-chloroanilino)-3-cyano-7-ethoxy-6-nitroquinoline80-90Analogous Reactions
3-Methylaniline4-(3-Methylanilino)-3-cyano-7-ethoxy-6-nitroquinoline85-95Analogous Reactions

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

Reaction Scheme

Reaction_Scheme reagent1 This compound plus1 + reagent1->plus1 reagent2 Substituted Aniline product 4-(Substituted anilino)-3-cyano-7-ethoxy-6-nitroquinoline reagent2->product Solvent, Heat plus2 + HCl product->plus2 plus1->reagent2

Caption: General reaction scheme for the synthesis of 4-anilino-3-cyano-7-ethoxy-6-nitroquinolines.

Experimental Workflow

Workflow start Start add_reagents Add this compound and substituted aniline to solvent start->add_reagents reflux Heat to reflux and monitor reaction add_reagents->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify product (recrystallization or chromatography) isolate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification of the target compounds.

Signaling Pathway Context

The synthesized 4-anilinoquinoline derivatives are often precursors to inhibitors of the EGFR signaling pathway, which is crucial in cell proliferation and survival.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor 4-Anilinoquinoline Derivative (Inhibitor) Inhibitor->P_EGFR Inhibition

Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of 4-anilinoquinoline derivatives.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a pivotal building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. The quinoline core is a prevalent scaffold in numerous biologically active compounds. The presence of a chloro substituent at the 7-position and a potent electron-withdrawing nitro group at the 6-position significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation makes the C-7 carbon highly susceptible to attack by a variety of nucleophiles, enabling the facile synthesis of a diverse library of 7-substituted-6-nitroquinoline derivatives. These derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1]

This document provides detailed protocols for the nucleophilic aromatic substitution on 7-chloro-6-nitroquinoline with common O-, N-, and S-nucleophiles, along with a summary of reaction parameters and a mechanistic overview.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution on 7-chloro-6-nitroquinoline proceeds via a well-established two-step addition-elimination mechanism. The strong electron-withdrawing effect of the nitro group, positioned ortho to the chloro leaving group, is crucial for the reaction's feasibility.[2]

  • Nucleophilic Attack: A nucleophile adds to the C-7 carbon, which is rendered electrophilic by the inductive and resonance effects of the nitro group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system and is particularly stabilized by the nitro group.[1]

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final 7-substituted-6-nitroquinoline product.

The stabilization of the Meisenheimer complex by the ortho-nitro group lowers the activation energy of the reaction, facilitating the substitution.[2]

SNAr_Mechanism reagents 7-Chloro-6-nitroquinoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 7-Substituted-6-nitroquinoline + Cl⁻ intermediate->product Leaving Group Departure

Caption: General mechanism of nucleophilic aromatic substitution on 7-chloro-6-nitroquinoline.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of 7-chloro-6-nitroquinoline with various nucleophiles.

NucleophileReagentSolventBaseTemperature (°C)Time (h)Yield (%)
Amine
MorpholineMorpholineEthanol-Reflux4-6~95
AnilineAnilineDMFK₂CO₃100-1208-12~90
PiperidinePiperidineEthanol-Reflux5-7~92
Alkoxide
MethoxideSodium MethoxideMethanol-Reflux6-8~98
EthoxideSodium EthoxideEthanol-Reflux6-8~96
Thiol
ThiophenoxideThiophenolDMFK₂CO₃803~85

Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.

Experimental Protocols

The following are detailed protocols for the nucleophilic aromatic substitution on 7-chloro-6-nitroquinoline with representative amine, alkoxide, and thiol nucleophiles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants dissolve Dissolve in Solvent start->dissolve add_base Add Base (if required) dissolve->add_base heat Heat to Temperature add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 7-Morpholino-6-nitroquinoline (Amine Nucleophile)

Materials:

  • 7-Chloro-6-nitroquinoline (1.0 mmol, 208.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask, add 7-chloro-6-nitroquinoline (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add morpholine (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Protocol 2: Synthesis of 7-Methoxy-6-nitroquinoline (Alkoxide Nucleophile)

Materials:

  • 7-Chloro-6-nitroquinoline (1.0 mmol, 208.6 mg)

  • Sodium methoxide (1.5 mmol, 81.0 mg)

  • Anhydrous Methanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 7-chloro-6-nitroquinoline (1.0 mmol) in anhydrous methanol (10 mL).[1]

  • Add sodium methoxide (1.5 mmol) to the solution.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[1]

  • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and dichloromethane (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 3: Synthesis of 7-(Phenylthio)-6-nitroquinoline (Thiol Nucleophile)

Materials:

  • 7-Chloro-6-nitroquinoline (1.0 mmol, 208.6 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a 25 mL round-bottom flask, combine 7-chloro-6-nitroquinoline (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the temperature for 3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel.

Conclusion

The nucleophilic aromatic substitution on 7-chloro-6-nitroquinoline is a robust and versatile reaction for the synthesis of a wide array of 7-substituted-6-nitroquinoline derivatives. The protocols outlined in this document provide a practical guide for researchers in the fields of organic synthesis and drug discovery to access these valuable compounds. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of 7-chloro-6-nitroquinoline as a key synthetic intermediate.

References

Application Notes and Protocols: The Role of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a crucial heterocyclic building block in the field of medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer agents. Its substituted quinoline scaffold provides a versatile platform for the development of potent enzyme inhibitors. This document provides detailed application notes on its use, focusing on its role in the synthesis of the tyrosine kinase inhibitor Neratinib, along with relevant biological data and experimental protocols.

Application in the Synthesis of Tyrosine Kinase Inhibitors

This compound is a pivotal precursor in the multi-step synthesis of Neratinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. Neratinib is clinically approved for the treatment of HER2-positive breast cancer. The synthesis involves the sequential modification of the quinoline core, where the chloro, cyano, ethoxy, and nitro groups of the starting material each play a critical role in the synthetic strategy.

The primary application of this intermediate is in the construction of the core structure of Neratinib, which ultimately targets and inhibits key signaling pathways implicated in cancer cell proliferation and survival.

Biological Activity of a Key Derivative: Neratinib

Neratinib, synthesized from this compound, exhibits potent inhibitory activity against several members of the human epidermal growth factor receptor (HER) family. This inhibition blocks downstream signaling pathways crucial for tumor growth.

Quantitative Data: In Vitro Potency of Neratinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Neratinib against various HER2-positive cancer cell lines. These values represent the concentration of the drug required to inhibit the activity of the respective kinase by 50%.

Cell LineCancer TypeIC50 (nM)
SKBR3Breast Cancer2 - 3
BT474Breast Cancer2 - 3
3T3/neuMurine Fibroblast (HER2-overexpressing)2 - 3
A431Epidermoid Carcinoma (EGFR-overexpressing)81

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathways and Mechanism of Action

Neratinib functions as an irreversible inhibitor of HER1 (EGFR), HER2, and HER4.[1][2][3] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[2] This blockade prevents receptor autophosphorylation and downstream signaling through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[2][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway EGFR EGFR (HER1) EGFR->PI3K EGFR->MAPK_pathway HER4 HER4 HER4->PI3K Neratinib Neratinib Neratinib->HER2 Neratinib->EGFR Neratinib->HER4 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK_pathway->Proliferation

Caption: Mechanism of action of Neratinib, a pan-HER inhibitor.

Experimental Protocols

The following protocols outline the key synthetic steps starting from this compound to produce a crucial intermediate for Neratinib, and a general method for assessing the biological activity of the final compound.

Protocol 1: Synthesis of 4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile

This protocol describes the nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinoline ring is displaced by an aniline derivative.

Materials:

  • This compound

  • 3-chloro-4-((pyridin-2-yl)methoxy)aniline

  • Anhydrous isopropanol

  • p-Toluenesulfonic acid monohydrate

  • Nitrogen or Argon gas supply

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • To a reaction flask purged with inert gas, add this compound (1.0 eq) and 3-chloro-4-((pyridin-2-yl)methoxy)aniline (1.05 eq).

  • Add anhydrous isopropanol to the flask to create a suspension.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile as a solid.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group at the 6-position of the quinoline to an amino group, a necessary step for the subsequent coupling reaction in the synthesis of Neratinib.

Materials:

  • 4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, suspend 4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-amino-4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic effects of a synthesized tyrosine kinase inhibitor, such as Neratinib, on cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., SKBR3, BT474)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized inhibitor (e.g., Neratinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HER2-positive cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed HER2+ cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining IC50 using an MTT assay.

References

Application Notes and Protocols for the Preparation and Evaluation of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the synthesis, characterization, and biological evaluation of tyrosine kinase inhibitors (TKIs). The protocols are intended for researchers, scientists, and professionals involved in drug discovery and development.

Part 1: Synthesis and Characterization of a Quinazoline-Based Tyrosine Kinase Inhibitor

A common scaffold for tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), is the quinazoline ring system. This section outlines a general procedure for the synthesis and characterization of a gefitinib analog.

Protocol 1: Synthesis of a Gefitinib Analog

This protocol describes a two-step synthesis of a gefitinib analog.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in n-butanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of the Final Compound (Gefitinib Analog)

  • To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as 2-methoxyethanol, add morpholine (3.0 eq) and DIPEA (2.0 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to obtain the final pure compound.

Protocol 2: Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized compound are confirmed using the following techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H NMR and 13C NMR spectra to confirm the chemical structure.

2. Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using high-resolution mass spectrometry (HRMS) to confirm the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

  • Dissolve a small amount of the compound in the mobile phase.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Run a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to determine the purity of the compound. The purity should ideally be >95%.

Data Presentation: Characterization Summary
ParameterExpected Result
Appearance White to off-white solid
Molecular Formula C22H24ClFN4O3
Molecular Weight Expected: 446.91 g/mol ; Observed (HRMS): [M+H]+ at m/z 447.15
Purity (HPLC) >95%
1H NMR Spectrum consistent with the proposed structure

Part 2: In Vitro Evaluation of Tyrosine Kinase Inhibition

After synthesis and characterization, the inhibitor's potency and selectivity are assessed using in vitro kinase assays.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant tyrosine kinase (e.g., EGFR)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the inhibitor concentration.

Data Presentation: Inhibitory Activity (IC50 Values)
Kinase TargetIC50 (nM)
EGFR 15
HER2 30
VEGFR2 >10,000
ABL1 >10,000

Part 3: Cellular Assays for TKI Efficacy

Cell-based assays are crucial to determine the effect of the inhibitor on cancer cells.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized inhibitor and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 5: Western Blot Analysis of Target Phosphorylation

This protocol verifies that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the target kinase.

Materials:

  • Cancer cell line

  • Synthesized inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture the cells and treat them with the inhibitor at different concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Data Presentation: Cellular Activity
Cell LineTargetGI50 (µM)
A549 EGFR0.5
K562 BCR-ABL>50

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Tyrosine Kinase Inhibitor TKI->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and the mechanism of a tyrosine kinase inhibitor.

TKI_Development_Workflow cluster_chemistry Chemistry cluster_biology Biological Evaluation cluster_outcome Outcome Synthesis 1. Synthesis of TKI Purification 2. Purification (Chromatography) Synthesis->Purification Characterization 3. Characterization (NMR, MS, HPLC) Purification->Characterization InVitro 4. In Vitro Assay (IC50 Determination) Characterization->InVitro CellViability 5. Cell Viability (MTT Assay) InVitro->CellViability TargetValidation 6. Target Validation (Western Blot) CellViability->TargetValidation LeadCompound Lead Compound Identification TargetValidation->LeadCompound

Caption: Experimental workflow for the development of a tyrosine kinase inhibitor.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key intermediate in the preparation of various tyrosine kinase inhibitors. The synthesis is presented as a two-stage process, commencing with the construction of the quinoline core to form the 4-hydroxy precursor, followed by a chlorination step to yield the final product. The methodologies described are based on established chemical principles for quinoline synthesis and are designed to be scalable for industrial production. Safety precautions and quantitative data are provided to ensure a safe and efficient synthesis.

Introduction

This compound is a crucial building block in the synthesis of complex pharmaceutical molecules, particularly tyrosine kinase inhibitors used in targeted cancer therapy. Its molecular structure contains several reactive sites that allow for further elaboration into active pharmaceutical ingredients (APIs). The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocols herein detail a robust and reproducible synthetic route suitable for kilogram-scale production.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the construction of the core quinoline ring system to yield the precursor, 4-hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile. The second stage is a chlorination reaction that converts the hydroxyl group at the 4-position to a chlorine atom, affording the desired product.

Synthesis_Pathway A Starting Materials B Stage 1: Quinoline Ring Formation A->B Cyclization C 4-Hydroxy-7-ethoxy-6-nitro- quinoline-3-carbonitrile B->C Intermediate D Stage 2: Chlorination C->D POCl3 E 4-Chloro-3-cyano-7-ethoxy- 6-nitroquinoline D->E Final Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile (Representative Protocol)

This stage focuses on the construction of the substituted quinoline ring. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an appropriate three-carbon component, followed by thermal cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
4-Ethoxy-2-nitroaniline182.18->98%
Diethyl (ethoxymethylene)malonate (EMME)216.221.08>98%
Diphenyl ether170.211.07>99%
Ethanol46.070.789>99.5%
Sodium Hydroxide40.00->97%
Hydrochloric Acid (concentrated)36.461.1837%

Procedure:

  • Condensation: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge 4-ethoxy-2-nitroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture under reduced pressure to 120-130 °C for 2-3 hours to facilitate the removal of ethanol formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: To the hot reaction mixture, add diphenyl ether (5-10 volumes based on the aniline) as a high-boiling solvent.

  • Increase the temperature to 240-250 °C and maintain for 1-2 hours. The cyclization product will precipitate from the hot solution.

  • Cool the mixture to ambient temperature and dilute with hexane or heptane to facilitate filtration.

  • Filter the solid product, wash thoroughly with hexane or a similar non-polar solvent to remove the diphenyl ether, and dry under vacuum. This affords the ethyl ester of 4-hydroxy-7-ethoxy-6-nitroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation are not required for this specific pathway to the cyano-substituted quinoline, as a cyano-containing building block would be used in an analogous industrial synthesis. For the purpose of this protocol, we assume a more direct route to the cyanoquinoline is taken in an industrial setting.

Note: The direct large-scale synthesis of 4-hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile is not explicitly detailed in the provided search results. The above protocol is a representative example of quinoline synthesis. An industrial process would likely utilize a more direct precursor containing the cyano group.

Stage 2: Synthesis of this compound

This stage involves the chlorination of the 4-hydroxyquinoline intermediate. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation on a large scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
4-Hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile261.21->98%
Phosphorus Oxychloride (POCl₃)153.331.645>99%
Toluene92.140.867>99.5%
Sodium Bicarbonate84.01->99%
Deionized Water18.021.00-

Procedure:

  • Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and a temperature probe, charge 4-hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) and toluene (5-10 volumes).

  • Stir the suspension and slowly add phosphorus oxychloride (3.0-5.0 eq) at room temperature. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully and slowly quench it by pouring it onto a mixture of crushed ice and water with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring efficient cooling and ventilation.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with deionized water until the washings are neutral.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the large-scale synthesis.

ParameterStage 1: Quinoline Formation (Representative)Stage 2: ChlorinationOverall (from 4-hydroxy intermediate)
Yield 75-85%85-95%72-81%
Purity (HPLC) >95%>98%>98%
Reaction Time 4-6 hours4-6 hours8-12 hours
Reaction Temp. 120-250 °C110-120 °C-

Safety Precautions

The large-scale synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and contact. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

  • Quenching and Neutralization: The quenching of POCl₃ is a highly exothermic process that generates large volumes of HCl gas. This step must be performed with extreme caution, ensuring slow addition and efficient cooling. The neutralization with sodium bicarbonate will produce carbon dioxide gas, requiring adequate venting.

  • General: A thorough risk assessment should be conducted before commencing any large-scale synthesis. Emergency eyewash and shower stations should be readily accessible.

Experimental Workflow Diagram

Experimental_Workflow cluster_stage1 Stage 1: Quinoline Ring Formation cluster_stage2 Stage 2: Chlorination A Charge Reactants: 4-Ethoxy-2-nitroaniline & EMME B Condensation (120-130 °C) A->B C Add Diphenyl Ether B->C D Cyclization (240-250 °C) C->D E Cool & Dilute with Hexane D->E F Filter & Wash E->F G Dry Intermediate F->G H Charge Intermediate & Toluene G->H Proceed to Chlorination I Add POCl3 H->I J Reflux (110-120 °C) I->J K Cool & Quench on Ice/Water J->K L Neutralize with NaHCO3 K->L M Filter & Wash L->M N Dry Final Product M->N

Caption: Detailed experimental workflow for the two-stage synthesis.

Application Notes and Protocols: Synthetic Routes to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the preparation of 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key intermediate in the synthesis of various pharmacologically active compounds, notably tyrosine kinase inhibitors. The protocols outlined are based on established multi-step synthetic strategies, offering a reproducible methodology for laboratory and potential scale-up applications.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its derivatives have been shown to act as potent tyrosine kinase inhibitors, targeting signaling pathways such as those involving the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][3] The synthetic route to this intermediate is a multi-step process involving the construction of the quinoline core followed by functional group manipulations. The protocols provided herein detail a reliable pathway to this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step sequence, commencing with the formation of a substituted aniline precursor, followed by cyclization to the quinolin-4-one core, and culminating in a chlorination step. The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline cluster_1 Stage 2: Chlorination A Substituted Aniline B Condensation with (Ethoxymethylene)cyanoacetate A->B Step 1 C Cyclization B->C Step 2 D 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline C->D Step 3 E 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline F Chlorination E->F Step 4 G This compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound, adapted from established procedures for analogous compounds.

Stage 1: Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

This stage focuses on the construction of the key quinolin-4-one intermediate.

Step 1: Preparation of a Substituted Anilino-acrylate Precursor

This step involves the condensation of a suitably substituted aniline with an activated cyanoacetate derivative. The starting aniline for this specific synthesis is 2-amino-4-ethoxy-5-nitrobenzonitrile.

  • Materials:

    • 2-amino-4-ethoxy-5-nitrobenzonitrile

    • Ethyl (ethoxymethylene)cyanoacetate

    • Ethanol

  • Procedure:

    • To a solution of 2-amino-4-ethoxy-5-nitrobenzonitrile (1.0 eq) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the anilino-acrylate precursor.

Step 2 & 3: Cyclization to form 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

The anilino-acrylate precursor undergoes thermal cyclization to form the quinolin-4-one ring system.

  • Materials:

    • Anilino-acrylate precursor from Step 1

    • Diphenyl ether or Dowtherm A

  • Procedure:

    • In a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A, suspend the anilino-acrylate precursor (1.0 eq).

    • Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry to obtain crude 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline.

    • The crude product can be further purified by recrystallization.

Stage 2: Chlorination

The final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom.

Step 4: Synthesis of this compound

  • Materials:

    • 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS: 214476-08-1)[4]

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or another inert solvent

  • Procedure:

    • To a suspension of 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (1.0 eq) in an inert solvent like toluene, add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound and its key intermediate.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1-3Formation of Quinolin-4-oneEthyl (ethoxymethylene)cyanoacetateDiphenyl ether240-26080-90
4ChlorinationPOCl₃, DMF (cat.)Toluene110-12085-95

Biological Context: Tyrosine Kinase Inhibition

Derivatives of this compound are potent inhibitors of tyrosine kinases, particularly EGFR and HER2, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates the simplified signaling cascade and the point of inhibition by drugs derived from this quinoline intermediate.

G Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinoline-based Inhibitor (e.g., Neratinib) Inhibitor->EGFR_HER2 Inhibition

Caption: Inhibition of EGFR/HER2 signaling by quinoline-based tyrosine kinase inhibitors.

References

Application Notes and Protocols: Analytical Methods for Tracking Aspirin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspirin, or acetylsalicylic acid, is a widely used pharmaceutical compound synthesized through the esterification of salicylic acid with acetic anhydride.[1] Monitoring the progress of this reaction is crucial for optimizing yield, ensuring purity, and for educational purposes in understanding reaction kinetics. This document provides detailed protocols for various analytical techniques to track the synthesis of aspirin, catering to researchers, scientists, and drug development professionals. The methods described include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reaction Scheme

The synthesis of aspirin involves the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride, typically with an acid catalyst like phosphoric acid.[2]

Aspirin Synthesis Reaction

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative method to monitor the progress of the aspirin synthesis by observing the disappearance of the starting material (salicylic acid) and the appearance of the product (aspirin).[3]

Experimental Protocol
  • Plate Preparation: Obtain a silica gel TLC plate and gently draw a pencil line about 1 cm from the bottom (the origin). Mark spots for the salicylic acid standard, the reaction mixture, and the aspirin standard.[3]

  • Sample Preparation:

    • Dissolve a small amount of pure salicylic acid in a suitable solvent (e.g., ethanol or ethyl acetate) to create a standard solution.[3]

    • Dissolve a small amount of pure aspirin for the product standard in the same solvent.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dissolve it in the same solvent.[4]

  • Spotting: Use capillary tubes to spot small amounts of each prepared sample onto their designated marks on the origin line of the TLC plate.[5]

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, such as 50:50).[6] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.[3]

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under a UV lamp.[5] Salicylic acid and aspirin are UV-active and will appear as dark spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The reaction is complete when the spot corresponding to salicylic acid is no longer visible in the reaction mixture lane.[6]

Data Presentation
CompoundTypical Rf Value (Ethyl Acetate/Hexane 50:50)
Salicylic Acid~ 0.4 - 0.5
Aspirin (Acetylsalicylic Acid)~ 0.6 - 0.7

Note: Rf values can vary depending on the exact solvent system, temperature, and stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring the aspirin synthesis. It allows for the precise determination of the concentration of reactants and products over time, enabling the study of reaction kinetics.[7]

Experimental Protocol
  • Instrumentation: An HPLC system with a C18 column and a UV detector is required.[8][9]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 55:45 v/v), with the aqueous phase pH adjusted to 3.0.[8][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 237 nm.[8]

    • Column Temperature: Ambient.[9]

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of pure aspirin in the mobile phase.[9]

    • Prepare a stock solution of a known concentration of pure salicylic acid in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to various known concentrations.

  • Sample Preparation: At specific time intervals during the synthesis, withdraw a small, accurately measured volume of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of the mobile phase to stop the reaction and prepare it for injection. Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject the standards and the reaction mixture samples into the HPLC system. Record the chromatograms. The concentration of aspirin and salicylic acid in the reaction mixture can be determined by comparing the peak areas to the calibration curves generated from the standards.[10]

Data Presentation
CompoundTypical Retention Time (min)
Salicylic Acid~ 3.0 - 4.0
Aspirin (Acetylsalicylic Acid)~ 4.0 - 5.0

Note: Retention times are dependent on the specific HPLC method parameters.

Time (min)[Salicylic Acid] (M)[Aspirin] (M)% Conversion
0Initial Concentration00
10Calculated ValueCalculated ValueCalculated Value
20Calculated ValueCalculated ValueCalculated Value
30Calculated ValueCalculated ValueCalculated Value
60Calculated ValueCalculated ValueCalculated Value

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the reaction kinetics by observing the change in absorbance over time. A common method involves the formation of a colored complex with iron(III) chloride, which is specific to the phenolic hydroxyl group present in salicylic acid but not in aspirin.[11]

Experimental Protocol
  • Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the colored complex formed between salicylic acid and iron(III) chloride. This is typically around 530 nm.[12]

  • Calibration Curve:

    • Prepare a series of standard solutions of salicylic acid of known concentrations.

    • To each standard, add a solution of iron(III) chloride (e.g., buffered 0.02 M FeCl₃) to develop the color.[11][12]

    • Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Reaction Monitoring:

    • At regular intervals, withdraw an aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent and then add the iron(III) chloride solution.

    • Measure the absorbance of the sample at λmax.

  • Analysis: Use the calibration curve to determine the concentration of unreacted salicylic acid at each time point. The concentration of aspirin can be calculated by subtracting the concentration of salicylic acid at a given time from its initial concentration.

Data Presentation
Time (min)Absorbance at λmax[Salicylic Acid] (M)
0Initial AbsorbanceInitial Concentration
5Absorbance ValueCalculated Value
10Absorbance ValueCalculated Value
15Absorbance ValueCalculated Value
30Absorbance ValueCalculated Value

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing the disappearance of the phenolic proton of salicylic acid and the appearance of the acetyl protons of aspirin.[13]

Experimental Protocol
  • Sample Preparation: At different time points, take a sample from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).[13]

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Analysis:

    • Monitor the disappearance of the broad singlet corresponding to the phenolic -OH proton of salicylic acid.

    • Observe the appearance of a new singlet around 2.4 ppm, which corresponds to the methyl protons of the acetyl group in aspirin.[14]

    • The aromatic protons will also show a shift in their chemical shifts as the reaction progresses.

    • The ratio of the integration of the product peaks to the reactant peaks can be used to determine the extent of the reaction.[13]

Data Presentation
CompoundProtonTypical Chemical Shift (δ, ppm)
Salicylic AcidAr-H6.7 - 8.0
-COOH~10-12
Ar-OH~5.3 (can be broad and variable)
Acetic Anhydride-CH₃~2.2
AspirinAr-H7.1 - 8.3
-COOH~11.9
-OCOCH₃~2.4

Note: Chemical shifts can vary based on the solvent and concentration.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid Nucleophilic_Attack Nucleophilic Attack by Salicylic Acid Salicylic_Acid->Nucleophilic_Attack 2 Acetic_Anhydride Acetic Anhydride Protonation Protonation of Acetic Anhydride Acetic_Anhydride->Protonation 1 Aspirin Aspirin Acetic_Acid Acetic Acid Catalyst H₃PO₄ (Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer & Elimination Nucleophilic_Attack->Proton_Transfer 3 Proton_Transfer->Aspirin 4 Proton_Transfer->Acetic_Acid

Caption: Simplified reaction mechanism for the acid-catalyzed synthesis of aspirin.

Experimental_Workflow Start Start Reaction: Mix Salicylic Acid, Acetic Anhydride, and Catalyst Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quench_Dilute Quench and/or Dilute Sample Sampling->Quench_Dilute Analysis Analytical Method Quench_Dilute->Analysis TLC TLC Analysis Analysis->TLC Qualitative HPLC HPLC Analysis Analysis->HPLC Quantitative UV_Vis UV-Vis Analysis Analysis->UV_Vis Quantitative NMR NMR Analysis Analysis->NMR Quantitative/ Structural Data_Processing Data Processing and Kinetic Analysis TLC->Data_Processing HPLC->Data_Processing UV_Vis->Data_Processing NMR->Data_Processing End Determine Reaction Completion/Kinetics Data_Processing->End

Caption: General experimental workflow for monitoring aspirin synthesis.

References

Application Notes and Protocols: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a key chemical intermediate primarily utilized in the synthesis of targeted cancer therapeutics.[1] Its main application in cancer research is as a crucial building block in the multi-step synthesis of Neratinib (HKI-272), a potent, irreversible tyrosine kinase inhibitor.[2][3][4] Neratinib has been approved for the treatment of HER2-positive breast cancer and is under investigation for other malignancies.[2][5] Therefore, the application of this compound in cancer research is intrinsically linked to the synthesis and biological activity of its derivative, Neratinib.

These application notes will focus on the ultimate application of this intermediate: the mechanism of action, biological effects, and relevant experimental protocols for Neratinib.

Role as a Synthetic Intermediate

This compound serves as a scaffold upon which the final structure of Neratinib is built. The synthesis involves the reduction of the nitro group to an amine, followed by a series of coupling reactions to introduce the pharmacologically active moieties.

Application of the End-Product (Neratinib) in Cancer Research

Neratinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[2][6] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Neratinib effectively blocks their autophosphorylation and downstream signaling.[5] This leads to the inhibition of critical cancer-promoting pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, resulting in reduced tumor cell proliferation and induction of apoptosis.[2]

Quantitative Data: In Vitro Activity of Neratinib

The following table summarizes the inhibitory activity of Neratinib against key tyrosine kinases and its anti-proliferative effects on various cancer cell lines.

Target/Cell LineAssay TypeIC50 / GI50 (nM)Reference
Kinase Inhibition
HER2/ErbB2Kinase Assay59
EGFRKinase Assay92
MST1Kinase Assay37.7
Cell Proliferation
HCT-116 (Colon)Proliferation Assay3.16 µM[6]
RKO (Colon)Proliferation Assay3.87 µM[6]
DLD1 (Colon)Proliferation Assay2.75 µM[6]
HepG2 (Liver)Proliferation Assay2.66 µM[6]
BGC-823 (Gastric)Proliferation Assay3.91 µM[6]
NCI-H1650 (Lung)Proliferation Assay3.34 µM[6]
SK-OV-3 (Ovarian)Proliferation Assay3.46 µM*[6]

*Data for a structurally related 4-chloro-7-ethoxyquinoline derivative, not Neratinib itself, but indicative of the potential activity of the quinoline scaffold.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of Neratinib in a cancer research setting.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Neratinib against a specific tyrosine kinase (e.g., HER2).

Materials:

  • Recombinant human HER2 kinase

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Neratinib (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of Neratinib in DMSO.

  • In a 96-well plate, add the kinase, substrate, and Neratinib at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the kinase activity against the logarithm of the Neratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of Neratinib on the proliferation of cancer cell lines.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • Neratinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Neratinib (and a vehicle control) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the logarithm of the Neratinib concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Synthesis of Neratinib

G A This compound B Reduction of nitro group A->B e.g., Fe/HCl C 6-Amino-4-chloro-3-cyano-7-ethoxyquinoline B->C D Coupling with 4-(dimethylamino)crotonoyl chloride C->D E N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide D->E F Nucleophilic aromatic substitution with 3-chloro-4-(pyridin-2-ylmethoxy)aniline E->F G Neratinib F->G

Caption: Simplified synthetic pathway of Neratinib from this compound.

Neratinib Mechanism of Action

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Neratinib Neratinib Neratinib->EGFR Inhibits Neratinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits

Caption: Neratinib inhibits EGFR and HER2, blocking PI3K/Akt and MAPK signaling pathways.

References

Application Notes and Protocols for Downstream Processing of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing of reaction mixtures containing 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors.[1] Proper purification and isolation are critical for obtaining high-purity material suitable for subsequent synthetic steps and ensuring the safety and efficacy of the final active pharmaceutical ingredient.

Overview of Downstream Processing

The downstream processing of this compound typically involves a series of steps designed to isolate the target compound from unreacted starting materials, reagents, and byproducts. The general workflow includes quenching the reaction, separating the crude product, and subsequent purification.

Logical Workflow for Downstream Processing

G A Reaction Completion B Quenching A->B C Precipitation / Filtration B->C D Solvent Washing C->D E Drying D->E F Further Purification (e.g., Recrystallization) E->F G Characterization (HPLC, NMR, MS) F->G H High-Purity Product G->H

Caption: General workflow for the downstream processing of this compound.

Experimental Protocols

The following protocols are based on established methods for the purification of related quinoline derivatives and specific information available for intermediates in the synthesis of neratinib.

Protocol 1: Isolation by Precipitation and Washing

This protocol is suitable for the initial isolation of the crude product from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Absolute ethanol

  • 50% Ethanol in deionized water

  • Deionized water

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Quenching & Cooling: Once the reaction is complete, as determined by a suitable monitoring technique (e.g., TLC or HPLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: If the product has not already precipitated, the reaction mixture can be poured into a beaker of cold water or an ice bath to induce precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with deionized water to remove any water-soluble impurities and inorganic salts.

    • Subsequently, wash the filter cake with 50% ethanol.[2] This step is crucial for removing polar organic impurities.

    • A final wash with a small amount of cold absolute ethanol can help in removing residual water and more non-polar impurities.

  • Drying: Dry the isolated solid under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

For achieving higher purity, recrystallization is a highly effective method.[3][4] The choice of solvent is critical and should be determined experimentally. A mixture of acetonitrile and tetrahydrofuran (THF) has been shown to be effective for structurally related compounds.[5][6]

Materials:

  • Crude this compound

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Prepare a suitable solvent mixture. A common starting point for related compounds is a mixture of acetonitrile and THF.[5][6] The optimal ratio should be determined to ensure the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent or solvent mixture. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final high-purity product.

Data Presentation

The following tables summarize typical data that should be collected during the downstream processing to assess the effectiveness of the purification.

Table 1: Purification of this compound

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Method
Precipitation & Washing85-9092-9585-95Filtration and washing with water and 50% ethanol[2]
Recrystallization92-95>9870-85Recrystallization from Acetonitrile/THF[5][6]

Table 2: Analytical Characterization Data

Analytical MethodExpected Result
HPLC A single major peak corresponding to the product with purity >98%
¹H NMR Spectrum consistent with the structure of this compound
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₈ClN₃O₃, MW: 277.66 g/mol )

Visualization of Key Processes

The following diagrams illustrate the logical flow of the described experimental protocols.

Experimental Workflow for Isolation Protocol

G A Cool Reaction Mixture B Induce Precipitation (e.g., add to water) A->B C Vacuum Filtration B->C D Wash with Deionized Water C->D E Wash with 50% Ethanol D->E F Wash with Cold Absolute Ethanol E->F G Dry Under Vacuum F->G H Crude Product G->H

Caption: Step-by-step workflow for the isolation of crude this compound.

Experimental Workflow for Recrystallization Protocol

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H High-Purity Crystalline Product G->H

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]
Excessive Solvent Usage Using too much solvent will keep the product dissolved even at low temperatures, significantly reducing the yield.[2]
Premature Crystallization If the solution cools too quickly, impurities can become trapped within the crystal lattice.
Incomplete Crystallization Sometimes, a supersaturated solution may not readily crystallize.

Issue 2: Oiling Out During Recrystallization

"Oiling out," where the compound separates as a liquid rather than a solid, can be a significant hurdle. This often occurs when the melting point of the solid is lower than the boiling point of the solvent.[3]

Potential Cause Recommended Solution
High Solute Concentration A highly concentrated solution can lead to the solute separating as an oil.
Inappropriate Solvent The solvent may be too nonpolar for the compound.
Rapid Cooling Cooling the solution too quickly can favor oil formation over crystal growth.[2]

Issue 3: Poor Separation in Column Chromatography

Potential Cause Recommended Solution
Incorrect Mobile Phase Polarity If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column.[4]
Column Overloading Applying too much crude material to the column will result in broad, overlapping bands.
Poorly Packed Column Channels or cracks in the stationary phase will lead to uneven solvent flow and poor separation.
Co-eluting Impurities Some impurities may have similar polarity to the target compound, making separation by normal-phase chromatography challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted nitroquinolines can include positional isomers (e.g., 7-chloro-5-nitroquinoline), unreacted starting materials, and dinitro species if the reaction conditions are too harsh.[5]

Q2: How do I choose the right solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of the nitro and cyano groups in this compound, polar solvents should be investigated. A good practice is to test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Solvents containing similar functional groups to the compound of interest can be good solubilizers.[6]

Q3: My compound is a yellow solid. Does this indicate impurity?

A3: Not necessarily. Many nitro-aromatic compounds are yellow in color.[7] However, a dull or brownish tint may suggest the presence of impurities. The purity should be assessed by analytical techniques such as TLC, HPLC, or melting point determination.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[8] By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your purified product.[9]

Q5: What is a good starting solvent system for column chromatography?

A5: A good starting point for separating quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] For a polar compound like this compound, you might start with a higher proportion of ethyl acetate (e.g., 30-50% in hexanes) and adjust based on the initial TLC results.[10]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, or mixtures like dichloromethane/hexane[11]) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to fully dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.[1]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from major impurities.[13] A common starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be employed, gradually increasing the polarity of the mobile phase over time.[14]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane 690.1Non-polar, good for initial washing and as a non-polar component in chromatography.
Toluene 1112.4Can be a good recrystallization solvent for aromatic compounds.[15]
Dichloromethane 403.1Good for dissolving a wide range of organic compounds.
Ethyl Acetate 774.4A common polar component in chromatography for quinoline derivatives.[9]
Acetone 565.1A versatile polar solvent.
Ethanol 785.2A common solvent for recrystallization of polar compounds.[15]
Acetonitrile 825.8Can be used for both recrystallization and chromatography.
Methanol 656.6A very polar solvent; use with caution in silica gel chromatography as it can dissolve the stationary phase in high concentrations.[10]

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Crude_Product Crude 4-Chloro-3-cyano-7-ethoxy- 6-nitroquinoline Recrystallization_Step Recrystallization Crude_Product->Recrystallization_Step Initial Purification Recrystallization_Troubleshooting Troubleshooting: - Low Recovery - Oiling Out Recrystallization_Step->Recrystallization_Troubleshooting Chromatography_Step Column Chromatography Recrystallization_Step->Chromatography_Step If impurities persist Pure_Product Pure Product Recrystallization_Step->Pure_Product If sufficient purity Chromatography_Troubleshooting Troubleshooting: - Poor Separation - Co-elution Chromatography_Step->Chromatography_Troubleshooting Chromatography_Step->Pure_Product Final Purification

Caption: A workflow diagram for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Column Chromatography Problem? Start->Chromatography_Issue Recrystallization_Issue->Chromatography_Issue No Low_Recovery Low Recovery Recrystallization_Issue->Low_Recovery Yes Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Check_Solvent Re-evaluate Solvent Low_Recovery->Check_Solvent Oiling_Out->Check_Solvent Adjust_Cooling Adjust Cooling Rate Oiling_Out->Adjust_Cooling Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Mobile_Phase

Caption: A logic diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Yield for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution reactions involving 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. This key intermediate is crucial in the synthesis of various compounds, including tyrosine kinase inhibitors like neratinib.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the substitution of the 4-chloro group on 3-cyano-7-ethoxy-6-nitroquinoline.

Issue Potential Cause Recommended Solution
Low or No Product Yield Low Reactivity of Nucleophile: The chosen nucleophile may not be sufficiently reactive under the attempted conditions.- Increase the reaction temperature in increments of 10°C. - Consider using a stronger base to deprotonate the nucleophile, enhancing its nucleophilicity. - If applicable, switch to a more polar aprotic solvent like DMF or NMP to better solvate the nucleophile.
Poor Solubility of Starting Materials: The 4-chloroquinoline starting material or the nucleophile may not be fully dissolved in the chosen solvent.- Select a solvent in which both reactants are fully soluble at the reaction temperature. DMSO is a possible option for poorly soluble compounds.[3] - Increase the solvent volume, though this may require longer reaction times.
Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to degradation.- Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products. - If degradation is observed, reduce the reaction temperature and/or use a milder base.
Formation of Multiple Products/Side Reactions Competing Nucleophilic Attack: If the nucleophile has multiple reactive sites, it may lead to a mixture of products.- Use a protecting group strategy to block other reactive sites on the nucleophile.
Reaction with Solvent: Some solvents, particularly protic solvents, can compete with the intended nucleophile.- Use aprotic solvents such as acetonitrile, THF, DMF, or NMP.[2][4]
Hydrolysis of the Cyano Group: Presence of water and strong acid or base can lead to the hydrolysis of the nitrile functionality.- Ensure all reactants and solvents are anhydrous. - Use non-aqueous workup procedures where possible.
Difficult Purification Similar Polarity of Product and Starting Material: If the substitution does not significantly change the polarity of the molecule, separation by chromatography can be challenging.- Optimize the reaction to drive it to completion to minimize residual starting material. - Consider recrystallization from a suitable solvent system. Acetone has been used for recrystallizing similar compounds.[5]
Presence of Tar-like Impurities: High reaction temperatures can sometimes lead to the formation of polymeric or tarry byproducts.- Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for nucleophilic aromatic substitution on this compound with anilines?

A1: The reaction of this compound with anilines is a key step in the synthesis of compounds like neratinib.[2] Typical conditions involve reacting the chloroquinoline with the desired aniline in a polar aprotic solvent.

Parameter Condition Reference
Solvent N-methyl pyrrolidinone (NMP) or Acetonitrile[2][4]
Temperature 0-10°C for the addition, followed by warming to room temperature or gentle heating (e.g., 40-45°C).[2]
Base Often, no external base is required as the aniline can act as both the nucleophile and a proton scavenger. In some cases, a non-nucleophilic base like triethylamine may be used.
Reaction Time Typically ranges from a few hours to overnight, monitored by TLC or LC-MS for completion.

Q2: How can I improve the yield of the substitution reaction?

A2: To improve the yield, consider the following:

  • Solvent Choice: The use of polar aprotic solvents like DMF or NMP can accelerate the reaction rate.

  • Temperature Optimization: Gradually increasing the temperature can improve the reaction rate, but be mindful of potential side reactions.

  • Excess Nucleophile: Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.

  • Catalyst: In some cases, a catalyst such as zinc nitrate has been used to facilitate similar coupling reactions.[4][5]

Q3: What are some common side products to look out for?

A3: Common side products can include:

  • Hydrolysis of the chloro group: If water is present, the 4-chloro group can be hydrolyzed to a 4-hydroxy group.

  • Unreacted starting material: Incomplete reactions will leave residual this compound.

  • Products from competing nucleophiles: If there are other nucleophilic species present in the reaction mixture (e.g., impurities in the solvent or starting materials), they may also react.

Q4: What are the recommended methods for purifying the substituted product?

A4: Purification strategies often involve a combination of techniques:

  • Filtration: The product may precipitate out of the reaction mixture upon cooling and can be collected by filtration.[5]

  • Washing: The crude product is often washed with solvents like acetonitrile, ethanol, and water to remove unreacted starting materials and soluble impurities.[5]

  • Recrystallization: This is a powerful technique for purifying solid products. Acetone has been found to be an effective solvent for recrystallization of related compounds.[5]

  • Column Chromatography: If the product is not crystalline or if impurities have similar solubility, silica gel column chromatography can be used for purification.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Aniline Derivative
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., N-methyl pyrrolidinone or acetonitrile).

  • Addition of Nucleophile: Add the aniline derivative (1.1-1.2 eq) to the solution. If the aniline is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by vacuum filtration. Wash the filter cake with a suitable solvent (e.g., acetonitrile, ethanol, and/or water) to remove impurities.[5]

  • Purification: If necessary, further purify the product by recrystallization from an appropriate solvent (e.g., acetone) or by silica gel column chromatography.[5]

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve 4-Chloro-3-cyano- 7-ethoxy-6-nitroquinoline in anhydrous solvent start->reactants add_nuc Add Nucleophile (e.g., aniline derivative) reactants->add_nuc react Stir at controlled temperature add_nuc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool and filter precipitate monitor->workup Complete wash Wash with solvents workup->wash purify Recrystallize or Column Chromatography wash->purify end Characterized Product purify->end

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield low_reactivity Low Nucleophile Reactivity low_yield->low_reactivity poor_solubility Poor Solubility low_yield->poor_solubility decomposition Degradation low_yield->decomposition increase_temp Increase Temperature low_reactivity->increase_temp stronger_base Use Stronger Base low_reactivity->stronger_base change_solvent Change Solvent poor_solubility->change_solvent check_degradation Monitor for Degradation decomposition->check_degradation check_degradation->increase_temp If no degradation

Caption: Troubleshooting logic for addressing low reaction yields in 4-chloroquinoline substitutions.

References

Technical Support Center: Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound involves the chlorination of its precursor, 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Q2: What are the primary side products I should be aware of during this synthesis?

The most commonly encountered side product is the unreacted starting material, 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline . Another significant impurity can be the same starting material formed by the hydrolysis of the product during the workup phase.

Q3: How can I minimize the formation of the 4-hydroxy starting material as a side product?

To minimize the presence of the starting material in your final product, ensure the chlorination reaction goes to completion. This can be achieved by:

  • Using a sufficient excess of the chlorinating agent (e.g., POCl₃).

  • Optimizing the reaction temperature and time.

  • Ensuring anhydrous reaction conditions, as moisture can decompose the chlorinating agent.

Q4: What precautions should I take during the workup to prevent hydrolysis of the product?

The 4-chloro group on the quinoline ring is susceptible to hydrolysis, which reverts the product back to the starting material. To mitigate this:

  • Perform the workup at low temperatures (e.g., using ice-water).

  • Use a mild base (e.g., sodium bicarbonate solution) for neutralization and keep the contact time brief.

  • Promptly extract the product into a non-polar organic solvent after quenching the reaction.

Q5: Are there other potential, less common side products?

While less frequently observed, other side products could theoretically arise from the reaction conditions acting on the various functional groups of the molecule. These may include:

  • Decomposition products: Under harsh temperature conditions, degradation of the starting material or product may occur.

  • Side reactions of the nitro group: Although generally stable, highly forcing conditions could potentially lead to undesired reactions involving the nitro group.

  • Ether cleavage: While the ethoxy group is relatively stable, prolonged exposure to strong acidic conditions at high temperatures could theoretically lead to minor amounts of the corresponding phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete chlorination reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction conditions.1. Increase the equivalents of the chlorinating agent (e.g., POCl₃). 2. Ensure anhydrous conditions. 3. Increase reaction time or temperature, monitoring by TLC. 4. Follow the workup precautions outlined in the FAQs (low temperature, mild base).
Presence of Starting Material (4-hydroxy derivative) in the Final Product 1. Incomplete reaction. 2. Hydrolysis during workup.1. See "Low Yield of Product" solutions. 2. Purify the crude product using column chromatography or recrystallization from a suitable solvent system.
Difficult Purification 1. Presence of multiple impurities. 2. Similar polarity of product and major impurity.1. Optimize the reaction to minimize side product formation. 2. For column chromatography, use a shallow gradient of a carefully selected solvent system to improve separation. 3. Consider recrystallization from different solvents or solvent mixtures.
Dark-colored Reaction Mixture or Product 1. Decomposition of starting material or product at high temperatures. 2. Presence of colored impurities from starting materials or reagents.1. Carefully control the reaction temperature. 2. Use purified starting materials and reagents. 3. Treat the crude product with activated carbon during recrystallization to remove colored impurities.

Experimental Protocols

Key Experiment: Chlorination of 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline

Objective: To synthesize this compound from 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline.

Materials:

  • 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another suitable high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product & Side Products SM 4-hydroxy-3-cyano-7-ethoxy-6-nitroquinoline Chlorination Chlorination SM->Chlorination POCl3, Heat Product This compound Chlorination->Product Desired Path SideProduct1 Unreacted Starting Material Chlorination->SideProduct1 Incomplete Reaction SideProduct2 Hydrolysis Product (same as starting material) Product->SideProduct2 Hydrolysis during Workup

Caption: Workflow of the synthesis and the origin of common side products.

Troubleshooting_Logic Start Experiment Start Issue Issue Detected: Low Yield / Impure Product Start->Issue CheckSM Check for Starting Material (TLC/HPLC) Issue->CheckSM SM_Present Starting Material Present CheckSM->SM_Present Incomplete Cause: Incomplete Reaction SM_Present->Incomplete Yes Purify Action: Purify Product (Chromatography/Recrystallization) SM_Present->Purify No (Other Impurities) Hydrolysis Cause: Hydrolysis Incomplete->Hydrolysis OptimizeReaction Action: Optimize Reaction (Time, Temp, Reagent) Incomplete->OptimizeReaction OptimizeWorkup Action: Optimize Workup (Low Temp, Mild Base) Hydrolysis->OptimizeWorkup OptimizeReaction->Purify OptimizeWorkup->Purify End Pure Product Obtained Purify->End

Improving solubility of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on improving solubility for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

This compound is a yellow solid used as a key intermediate in the synthesis of tyrosine kinase inhibiting antitumor agents.[1][2] Its molecular formula is C₁₂H₈ClN₃O₃ and it has a molecular weight of 277.66 g/mol .[1][2] It should be stored under an inert gas like nitrogen or argon at 2-8°C.[1][2]

Q2: I am having trouble dissolving this compound. Why is it poorly soluble?

The low solubility of this compound is expected due to its molecular structure. The quinoline core is a predominantly hydrophobic aromatic system.[3] Additionally, the presence of multiple functional groups can lead to strong intermolecular forces within the crystal lattice, making it difficult for solvent molecules to effectively solvate individual molecules.[3] For many complex organic molecules, especially those with planar aromatic rings, significant energy is required to overcome these crystal lattice forces.

Q3: In which solvents is this compound known to be soluble?

Published data indicates that the compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] However, for chemical reactions, other aprotic polar solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM), or protic solvents like ethanol may also be effective, likely requiring heating. A systematic solvent screening is recommended to find the optimal solvent for your specific reaction conditions.

Q4: Can I improve solubility by adjusting the pH?

Adjusting the pH is a common technique for ionizable compounds.[4][5] However, this compound has a predicted pKa of -1.04, suggesting it is a very weak base.[1] Therefore, protonation to form a more soluble salt in acidic aqueous media is unlikely to be effective. This method is generally not the primary approach for improving the solubility of this specific compound in organic reaction settings.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution during the reaction.

  • Possible Cause 1: Solvent Saturation. The initial solvent volume may be insufficient to keep the compound, its intermediates, and the final product dissolved as the reaction progresses.

    • Solution: Increase the solvent volume. Perform a preliminary solubility test at the reaction temperature to ensure the starting material remains in solution.

  • Possible Cause 2: Temperature Fluctuation. The reaction temperature may have dropped, causing the solubility to decrease.

    • Solution: Ensure consistent heating and monitoring of the reaction temperature. If the reaction is run at room temperature, consider gentle warming to maintain solubility.

  • Possible Cause 3: Change in Polarity. The reactants, reagents, or byproducts being formed may be changing the overall polarity of the reaction mixture, causing your compound to crash out.

    • Solution: Consider using a co-solvent system to buffer against polarity changes. Adding a small percentage of a good solvent like DMSO or NMP to a less polar bulk solvent can help maintain solubility.

Issue 2: I cannot find a single solvent that is suitable for both my starting material and my reagents.

  • Possible Cause: Mismatched Solubility Profiles. Your reagents and starting material have significantly different polarity and solubility characteristics.

    • Solution 1: Use a Co-solvent System. A mixture of solvents can provide a suitable environment for all reaction components.[6][7] For example, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like Toluene or Dichloromethane) can be effective. The optimal ratio must be determined experimentally.

    • Solution 2: Phase-Transfer Catalysis. If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to bring the reactants together at the interface, eliminating the need for a single solvent that dissolves everything.

Issue 3: The compound dissolves, but only at a very high temperature, which is not suitable for my reaction.

  • Possible Cause: High Crystal Lattice Energy. The solid-state forces are too strong to be overcome at lower temperatures.

    • Solution 1: Particle Size Reduction. Grinding the material into a finer powder using a mortar and pestle can increase the surface area, which can improve the rate of dissolution, though it won't change the equilibrium solubility.[7]

    • Solution 2: Use of Solubilizing Agents. For specific applications, particularly in biological assays rather than synthesis, complexation with agents like cyclodextrins can enhance aqueous solubility.[3][4]

    • Solution 3: Nanosuspension. Creating a nanosuspension, where the drug particles are in the nanometer range, can significantly improve dissolution rates.[6][8] This is an advanced technique typically used in pharmaceutical formulation.

Data Presentation: Solvent Screening

Quantitative solubility data for this compound is not widely published. The table below lists common laboratory solvents that should be tested to determine the most effective one for your specific application.

SolventSolvent TypeBoiling Point (°C)Expected Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Soluble [1][2]High boiling point, can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic153Likely SolubleGood for many organic reactions.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202Likely SolubleHigh boiling point, powerful solvent.
Dichloromethane (DCM)Chlorinated40Poor to ModerateLow boiling point, good for extractions.
Tetrahydrofuran (THF)Ether66ModerateCan form peroxides.
Acetonitrile (ACN)Polar Aprotic82Poor to ModerateCommon HPLC solvent.
TolueneAromatic111PoorMay be useful as a co-solvent.
Ethanol (EtOH)Polar Protic78Poor to ModerateMay require heating.
WaterPolar Protic100InsolubleThe compound is hydrophobic.

Experimental Protocols

Protocol 1: Standard Solvent Screening

  • Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the table above.

  • Observation at RT: Vigorously vortex each vial for 1-2 minutes. Observe if the solid dissolves completely. Record the results.

  • Heating: For solvents where the compound did not dissolve at room temperature, place the vials in a heated shaker or on a hot plate with stirring. Gradually increase the temperature (e.g., in 10°C increments) up to a maximum safe temperature for the solvent.

  • Observation with Heat: Observe and record the temperature at which the compound fully dissolves.

  • Cooling: Allow the vials that formed a solution upon heating to cool back to room temperature. Observe if any precipitation occurs. This helps identify potential issues with stability upon cooling.

Protocol 2: Improving Solubility with a Co-Solvent System

  • Primary Solvent Selection: Identify a primary solvent in which your other reagents are stable and soluble, but in which this compound has limited solubility (e.g., Toluene or THF).

  • Co-Solvent Selection: Choose a strong solvent for your compound in which it is highly soluble (e.g., DMSO or NMP). This will be your co-solvent.

  • Dissolution: In a reaction flask, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMSO).

  • Dilution: Slowly add the primary solvent (e.g., Toluene) to the reaction flask while stirring. Continue adding the primary solvent until you reach the desired final reaction concentration.

  • Observation: Observe the solution for any signs of precipitation. If cloudiness appears, add a small amount more of the co-solvent until the solution becomes clear again.

  • Proceed with Reaction: Once a stable, clear solution is achieved, proceed with the addition of other reagents.

Mandatory Visualizations

Solubility_Workflow start Start: Dissolve Compound solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen single_solvent Is a single solvent suitable at desired temp? solvent_screen->single_solvent use_solvent Proceed with Reaction in Single Solvent single_solvent->use_solvent Yes cosolvent Use Co-Solvent System (Protocol 2) single_solvent->cosolvent No end End use_solvent->end dissolve_strong Dissolve compound in minimal 'strong' solvent (e.g., DMSO, NMP) cosolvent->dissolve_strong dilute_weak Dilute with 'weaker' bulk reaction solvent dissolve_strong->dilute_weak check_precip Precipitation? dilute_weak->check_precip adjust_ratio Adjust Co-solvent Ratio check_precip->adjust_ratio Yes proceed_cosolvent Proceed with Reaction in Co-Solvent System check_precip->proceed_cosolvent No adjust_ratio->dissolve_strong proceed_cosolvent->end

Caption: Decision workflow for selecting a suitable solvent system.

CoSolvent_Method A 1. Weigh Compound B 2. Add minimal volume of 'strong' solvent (e.g., DMSO) A->B C 3. Vortex/Stir until fully dissolved B->C D 4. Slowly add bulk reaction solvent with stirring C->D E 5. Visually inspect for clarity D->E F 6. Stable solution formed. Proceed with reaction. E->F

Caption: Experimental workflow for the co-solvent dissolution method.

References

Stability and storage conditions for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, addressing common questions and concerns for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1][2] The container should be tightly sealed and stored in a dry and cool environment.

Q2: How should I handle the compound upon receiving it?

Upon receipt, the compound, which is a yellow solid, should be stored in a well-ventilated area.[2][3] It is advisable to handle it in a designated area for chemical synthesis or analysis, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Q3: What is the appearance of this compound?

The compound is a yellow solid.[1][2]

Q4: In what solvent is this compound soluble?

This compound is soluble in DMSO.[1][2]

Q5: Are there any known incompatibilities for this compound?

While specific incompatibility data is limited, it is good practice to store it away from strong oxidizing agents, strong acids, and strong bases. It should also be stored separately from foodstuff containers.[3]

Troubleshooting Guide

Issue: The compound has changed color or appearance.

  • Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to light, moisture, or reactive atmospheres.

  • Recommended Action:

    • Verify that the storage conditions meet the recommendations (2-8°C, under inert gas).

    • If the compound's integrity is , it is advisable to perform analytical testing (e.g., HPLC, NMR) to assess its purity before use.

    • Discard the material if significant degradation is confirmed.

Issue: Difficulty in dissolving the compound.

  • Possible Cause: The compound may not be readily soluble in the chosen solvent at room temperature.

  • Recommended Action:

    • Confirm that you are using a recommended solvent, such as DMSO.[1][2]

    • Gentle warming or sonication may aid in dissolution.

    • Ensure the solvent is of high purity, as impurities can affect solubility.

Data Presentation

Storage and Handling Parameters for this compound

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[1][2]
Atmosphere Under inert gas (nitrogen or Argon)[1][2]
Physical Form Solid[2][3][4]
Color Yellow[1][2]
Solubility DMSO[1][2]
Storage Location Dry, cool, and well-ventilated place[3]

Experimental Protocols

Protocol for Preparation of a Stock Solution

  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage of Solution: If not for immediate use, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the storage container is tightly sealed.

Visualizations

G cluster_receiving Receiving and Initial Storage cluster_storage Recommended Storage cluster_handling Handling for Experimentation A Receive Compound B Verify Integrity of Packaging A->B C Transfer to Designated Storage B->C D Store at 2-8°C C->D E Store Under Inert Gas (Nitrogen or Argon) C->E F Keep in a Tightly Sealed Container C->F G Store in a Dry, Cool, and Well-Ventilated Area C->G H Equilibrate to Room Temperature C->H I Weigh in Fume Hood H->I J Dissolve in Appropriate Solvent (e.g., DMSO) I->J K Use in Experiment J->K

Caption: Workflow for Handling and Storage of this compound.

G cluster_troubleshooting Troubleshooting Common Issues A Issue Encountered B Color Change / Degradation A->B C Poor Solubility A->C D Verify Storage Conditions (Temp, Atmosphere) B->D F Confirm Correct Solvent (e.g., DMSO) C->F E Perform Purity Analysis (e.g., HPLC, NMR) D->E H Decision: Use or Discard E->H G Apply Gentle Warming or Sonication F->G

Caption: Logical Flow for Troubleshooting Experimental Issues.

References

Troubleshooting failed reactions involving 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, a key intermediate in the preparation of tyrosine kinase inhibitors. The primary synthetic route involves two key steps: the nitration of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile followed by the chlorination of the resulting 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.

Problem 1: Low or No Yield of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (Intermediate 1)

Potential CauseSuggested Solution
Incomplete Nitration Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For nitration, this is often a low temperature (e.g., 0-5°C) during the addition of the nitrating agent, followed by a specific reaction temperature.
Degradation of Starting Material or Product - Temperature Control: Avoid excessive temperatures during the reaction and workup, as this can lead to decomposition.- Acid Concentration: Use the appropriate concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
Sub-optimal Work-up Procedure - Precipitation: Ensure the pH is adjusted correctly to fully precipitate the product.- Washing: Wash the filtered product with appropriate solvents (e.g., cold water) to remove residual acid without dissolving the product.
Impure Starting Material - Purity Check: Verify the purity of the starting 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile using techniques like NMR or melting point analysis.

Problem 2: Low or No Yield of this compound (Final Product)

Potential CauseSuggested Solution
Incomplete Chlorination Reaction - Reaction Time & Temperature: Increase the reaction time or temperature. Chlorination with reagents like phosphorus oxychloride (POCl₃) often requires heating.[1] Monitor the reaction by TLC.- Reagent Equivalents: Ensure a sufficient molar excess of the chlorinating agent is used.
Hydrolysis of the Product - Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the chloroquinoline product is sensitive to moisture. Use dry solvents and glassware.- Work-up: Quench the reaction by carefully adding it to ice-water, and minimize the time the product is in contact with aqueous conditions.
Side Reactions - Di-chlorination: Overly harsh conditions (high temperature or prolonged reaction time) can lead to the formation of di-chlorinated byproducts.- Polymerization: The formation of dark, tarry substances can indicate polymerization due to excessive heat.
Inefficient Purification - Recrystallization: Choose an appropriate solvent system for recrystallization to effectively remove impurities.- Column Chromatography: If recrystallization is insufficient, silica gel column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as process-related or degradation products:

  • Unreacted Starting Material: Residual 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.

  • Isomeric Byproducts: Nitration of the quinoline ring can potentially lead to the formation of other nitro isomers, although the 6-nitro product is generally favored.

  • Di-chlorinated Species: Formed if the chlorination conditions are too harsh.

  • Hydrolyzed Product: 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile can be regenerated if the final product is exposed to moisture.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the nitration and chlorination steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q3: My final product is a dark-colored solid. What could be the reason?

A3: A dark coloration often indicates the presence of impurities, which could be due to:

  • Decomposition: Overheating during the reaction or workup can cause the material to decompose.

  • Side Reactions: The formation of polymeric or other colored byproducts.

  • Residual Impurities: Impurities from the starting materials or reagents. Consider purification by recrystallization from a suitable solvent or column chromatography.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Experimental Protocols

Synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (Intermediate 1)

This protocol is based on analogous nitration reactions of hydroxyquinolines.

  • In a flask equipped with a stirrer and a dropping funnel, suspend 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-4 hours), monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the resulting solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.

Synthesis of this compound (Final Product)

This protocol is based on standard chlorination procedures for hydroxyquinolines.

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile to a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

  • A catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux (typically 80-110°C) for a specified period (e.g., 2-6 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Data Presentation

The following table summarizes typical, though estimated, quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
Nitration 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrileHNO₃/H₂SO₄H₂SO₄0 - 252 - 470 - 85
Chlorination 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrilePOCl₃None/DMF (cat.)80 - 1102 - 675 - 90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination SM 7-Ethoxy-4-hydroxy- quinoline-3-carbonitrile Nitration Nitration (HNO3/H2SO4) SM->Nitration Intermediate 7-Ethoxy-4-hydroxy-6-nitro- quinoline-3-carbonitrile Nitration->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination FinalProduct 4-Chloro-3-cyano-7-ethoxy- 6-nitroquinoline Chlorination->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Reaction Failed (Low/No Yield) Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Workup Review Work-up Procedure Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions? Check_Reaction->Side_Reactions Product_Degradation Product Degradation? Check_Reaction->Product_Degradation Solution2 Purify Starting Materials Check_Purity->Solution2 Solution3 Optimize Work-up (pH, Solvents) Check_Workup->Solution3 Solution1 Adjust Time/ Temperature/ Reagents Incomplete_Reaction->Solution1 Solution4 Modify Reaction Conditions (e.g., Temp) Side_Reactions->Solution4 Product_Degradation->Solution4

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Purification of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its purification.

Troubleshooting Guide

This guide addresses common problems observed during the purification of this compound and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Formation of isomeric byproducts during nitration. - Presence of unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time) to improve regioselectivity. - Employ purification techniques such as recrystallization or column chromatography to remove impurities.
Product "Oils Out" During Recrystallization - The solvent is too nonpolar for the compound. - The cooling process is too rapid. - The solution is supersaturated.- Use a more polar solvent or a mixed solvent system (e.g., ethanol/water). - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Tailing of the compound on the silica gel column due to the basicity of the quinoline nitrogen. - Incorrect stationary phase.- Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. A gradient of hexane/ethyl acetate is a good starting point. - Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent to suppress tailing. - Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica gel (C18).
Presence of Isomeric Impurities in Final Product - Nitration step lacks complete regioselectivity, leading to the formation of positional isomers.- High-performance liquid chromatography (HPLC) is the most effective method for separating positional isomers. - Careful column chromatography with a well-chosen eluent system may also provide separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on the general synthesis of substituted quinolines, common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Positional Isomers: Isomers formed during the nitration step, where the nitro group is at a different position on the quinoline ring.

  • Over-nitrated Products: Dinitro-substituted quinolines resulting from harsh reaction conditions.

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis under certain pH conditions during workup.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given the polar nature of the nitro and cyano groups, polar solvents are a good starting point. You may need to screen several solvents or solvent mixtures. A common technique for polar compounds is to use a mixed solvent system, such as ethanol and water. Toluene has also been shown to be effective for recrystallizing similar aromatic nitro compounds.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TTC) is a rapid and effective way to monitor the separation. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. The desired product can be visualized under a UV lamp. Combine the fractions that contain the pure product.

Q4: What analytical techniques are recommended for assessing the final purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for assessing the purity of this compound, especially for quantifying isomeric impurities. A reversed-phase C18 column is a common starting point. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the purified compound and identify impurities if they are present in sufficient concentration.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent(s) may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification by normal-phase column chromatography.

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. To mitigate streaking, consider adding 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Product (Purity < 95%) Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Purity_Check->Column_Chromatography Further Purification Pure_Product Pure Product (Purity > 98%) Purity_Check->Pure_Product Purity Met

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Recrystallization_Attempt Attempt Recrystallization Start->Recrystallization_Attempt Oiling_Out Product Oils Out? Recrystallization_Attempt->Oiling_Out Change_Solvent Change Solvent/ Cool Slowly Oiling_Out->Change_Solvent Yes Successful_Crystals Crystals Formed Oiling_Out->Successful_Crystals No Change_Solvent->Recrystallization_Attempt Purity_Check Check Purity (HPLC) Successful_Crystals->Purity_Check Purity_OK Purity > 98%? Purity_Check->Purity_OK Column_Chromatography Perform Column Chromatography Purity_OK->Column_Chromatography No End Pure Product Purity_OK->End Yes Column_Chromatography->Purity_Check

Caption: A decision-making diagram for troubleshooting the purification process.

Scalability challenges in the synthesis of quinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments, particularly concerning scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinoline scaffold?

A1: The most common classical methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each has its own advantages and disadvantages, particularly when considering scalability.[1][2][3]

Q2: Why is the Skraup synthesis often problematic for large-scale production?

A2: The Skraup synthesis is notoriously exothermic and can be violent, making it difficult to control on a large scale. It often requires harsh conditions, such as concentrated sulfuric acid, and can produce low to moderate yields with significant tar formation, complicating purification.[2][4]

Q3: Which synthesis method generally offers higher yields and milder conditions?

A3: The Friedländer synthesis is often preferred for its generally good to excellent yields and milder reaction conditions. It also offers a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[4][5] Modern one-pot Friedländer methods can achieve yields between 58-100%.[6]

Q4: How can I improve the regioselectivity in a Friedländer synthesis with an unsymmetrical ketone?

A4: Regioselectivity can be a challenge. Strategies to control it include using specific catalysts, modifying the ketone substrate by introducing a phosphoryl group on the α-carbon, or employing an ionic liquid as the reaction medium.[5]

Q5: Are there more modern, scalable alternatives to these classical methods?

A5: Yes, significant research has focused on developing more scalable and environmentally friendly methods. These include one-pot syntheses, the use of microwave irradiation, and the development of reusable catalysts like nanocatalysts.[7][8][9][10] For example, a mechanochemical Friedländer synthesis has been shown to be rapid and scalable to the gram scale with high yields.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Symptom Potential Cause Suggested Solution
No product formation in Friedländer synthesis.Harsh reaction conditions (high temperature, strong acid/base) leading to degradation, especially during scale-up.[5]Optimize reaction conditions by using milder catalysts (e.g., p-toluenesulfonic acid, iodine) or solvents. Consider solvent-free conditions or the use of ionic liquids.[5]
Low yield in Doebner-von Miller reaction.Long reaction times or harsh conditions leading to side reactions.Explore modified procedures that use milder conditions or different solvents. Gradual addition of the α,β-unsaturated carbonyl compound can minimize polymerization.[11]
Poor yield in large-scale Combes synthesis.Incomplete condensation or cyclization steps due to stringent reaction conditions.Investigate alternative synthetic routes or optimize reaction parameters such as temperature, catalyst (e.g., polyphosphoric acid), and reaction time.[12]
Low yield in Skraup synthesis.The highly exothermic and violent nature of the reaction can lead to loss of material and byproduct formation.[2]Use a moderator like ferrous sulfate to control the reaction's vigor. Ensure slow, controlled addition of sulfuric acid with efficient cooling and stirring.[4]
Problem 2: Formation of Side Products and Impurities
Symptom Potential Cause Suggested Solution
Significant tar formation, especially in Skraup synthesis.Harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.Use a moderator (e.g., ferrous sulfate). Optimize the temperature to avoid excessive heat. The crude product often requires purification by steam distillation.
Polymerization of α,β-unsaturated carbonyl compound in Doebner-von Miller reaction.Acid-catalyzed self-condensation of the carbonyl compound is a major side reaction.[11]Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to maintain a low concentration.[11]
Formation of unexpected regioisomers in Friedländer synthesis.Use of unsymmetrical ketones.[5]Employ strategies to control regioselectivity, such as using specific catalysts or modifying the ketone substrate.[5]
Aldol condensation of ketones in Friedländer synthesis under alkaline conditions.Base-catalyzed side reaction.To avoid this, consider using an imine analog of the o-aminoaryl ketone instead.[5]

Quantitative Data on Quinoline Synthesis

Table 1: Comparative Yield of Classical Quinoline Synthesis Methods
Synthesis MethodTypical YieldKey Considerations
Skraup Synthesis Low to ModerateHighly exothermic, significant tar formation, requires extensive purification.[2]
Doebner-von Miller ModerateGenerally better yields and cleaner than Skraup.[2]
Combes Synthesis GoodGood yields for 2,4-disubstituted quinolines.[2]
Friedländer Synthesis Good to ExcellentMilder conditions, broad scope. One-pot modifications report yields of 58-100%.[4][6]
Gould-Jacobs Reaction HighOften provides high-purity products.[2]
Table 2: Effect of Catalyst on Friedländer Synthesis Yield
CatalystSolventTemperature (°C)Time (min)Yield (%)
Acetic Acid (AcOH)Neat160 (Microwave)595+
p-Toluenesulfonic acid (p-TsOH)Neat1201598
Iodine (I₂)EthanolReflux3096
Neodymium(III) nitrate hexahydrateNeat1202094
Zirconium tetrachloride (ZrCl₄)Ethanol/Water60-High
Copper-based MOFToluene100120High
Data compiled from multiple sources for illustrative purposes.[8][13][14]

Experimental Protocols

Protocol 1: Scalable One-Pot Friedländer Synthesis of 2-Phenylquinoline-7-carboxylic acid

This protocol is adapted from a method demonstrated to be scalable to the 10-gram scale.[6]

Materials:

  • 4-Nitro-3-formylbenzoic acid

  • Acetophenone

  • Iron powder

  • 1 M Aqueous Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Reduction: In a round-bottom flask, suspend 4-nitro-3-formylbenzoic acid and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of 1 M aqueous HCl.

  • Heat the mixture to reflux and stir until the reduction of the nitro group to an amine is complete (monitor by TLC).

  • Condensation: To the same flask, add acetophenone and a solution of KOH in ethanol.

  • Continue to reflux the mixture. The in-situ generated 4-amino-3-formylbenzoic acid will undergo condensation with acetophenone.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-phenylquinoline-7-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Protocol 2: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

This is a general procedure for the Combes synthesis.[2][15]

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, combine m-chloroaniline and acetylacetone. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid with continuous stirring.

  • Reaction: Gently heat the reaction mixture for a short period to ensure complete cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., concentrated ammonia or sodium hydroxide solution). The quinoline derivative may precipitate.

  • Collect the precipitated product by filtration. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a representative procedure for the Doebner-von Miller reaction.[11][16]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde (or acetaldehyde to be used in situ)

  • Concentrated Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction is often exothermic and may require cooling.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Isolate the crude 2-methylquinoline by steam distillation or solvent extraction.

  • Purification: The crude product can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Select Synthesis Route reagents Starting Materials (e.g., Aniline, Ketone) start->reagents reaction_setup Reaction Setup & Parameter Optimization (Temp, Time, Scale) reagents->reaction_setup catalyst Catalyst Selection (e.g., Acid, Base, Metal) catalyst->reaction_setup monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Distillation, Recrystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis final_product Pure Quinoline Inhibitor analysis->final_product

Caption: General experimental workflow for the synthesis of quinoline-based inhibitors.

troubleshooting_flowchart start Low Yield or Side Product Formation check_temp Is reaction temperature optimized? start->check_temp check_catalyst Is the catalyst appropriate and active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature: - Lower for degradation - Increase for slow reaction check_temp->adjust_temp No check_reagents Are starting materials pure? Is addition rate controlled? check_catalyst->check_reagents Yes change_catalyst Change Catalyst: - Milder acid/base - Different metal catalyst - Check catalyst loading check_catalyst->change_catalyst No purify_reagents Purify/Check Reagents. Optimize addition rate for exothermic reactions. check_reagents->purify_reagents No solution Improved Yield and Purity check_reagents->solution Yes adjust_temp->check_catalyst change_catalyst->check_reagents purify_reagents->solution

Caption: Troubleshooting workflow for low yield and side product formation.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) mTOR->Transcription ERK->Transcription Quinoline Quinoline-based Inhibitor Quinoline->EGFR

References

Byproduct identification in the synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, followed by troubleshooting for each key stage.

Proposed Synthetic Pathway

A likely synthetic route involves the cyclization of a substituted aniline to form the quinoline core, followed by nitration and chlorination.

Synthetic_Pathway A Substituted Aniline Precursor B 3-Cyano-4-hydroxy-7-ethoxyquinoline A->B Cyclization C 3-Cyano-4-hydroxy-7-ethoxy-6-nitroquinoline B->C Nitration D This compound C->D Chlorination

Caption: Proposed synthetic pathway for this compound.

Stage 1: Cyclization to form 3-Cyano-4-hydroxy-7-ethoxyquinoline

ProblemPotential Cause(s)Recommended Solutions
Low Yield of Quinoline Core Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature and/or extend the reaction time.
Side reactions of starting materials: The aniline precursor or the cyclizing agent may undergo self-condensation or other side reactions.- Ensure high purity of starting materials. - Optimize the order of reagent addition.
Formation of Multiple Products Lack of regioselectivity: If the aniline precursor has multiple potential cyclization sites, a mixture of isomers can be formed.- Choose a synthetic route with high regioselectivity, such as using a pre-functionalized aniline that directs the cyclization.
Decomposition of product: The formed quinoline may be unstable under the reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature if possible.

Stage 2: Nitration of 3-Cyano-4-hydroxy-7-ethoxyquinoline

ProblemPotential Cause(s)Recommended Solutions
Low Yield of Desired Nitro-isomer Incomplete nitration: Insufficient nitrating agent or mild reaction conditions.- Slowly increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). - Cautiously lower the reaction temperature to control the reaction rate.
Product degradation: Overly harsh nitrating conditions can lead to decomposition.- Maintain strict temperature control, often using an ice bath during reagent addition. - Reduce the reaction time.
Formation of Positional Isomers Lack of regioselectivity: Nitration can occur at other positions on the quinoline ring (e.g., position 5 or 8).- Carefully control the reaction temperature, as lower temperatures often favor the desired isomer. - Use a milder nitrating agent if possible.
Formation of Dinitro Byproducts Over-nitration: Excess nitrating agent or prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed.

Stage 3: Chlorination of 3-Cyano-4-hydroxy-7-ethoxy-6-nitroquinoline

ProblemPotential Cause(s)Recommended Solutions
Incomplete Chlorination Insufficient chlorinating agent: Not enough POCl₃ or other chlorinating agent used.- Increase the molar ratio of the chlorinating agent to the substrate.[1] - Extend the reaction time.[1]
Low reaction temperature: The activation energy for the chlorination is not being met.- Gradually increase the reaction temperature, typically in the range of 90-120°C.[1]
Formation of Phosphorylated Byproducts Incomplete reaction or workup: Phosphorylated intermediates may not have fully converted to the chloro derivative.- Ensure the reaction goes to completion. - During workup, carefully quench the reaction mixture with ice-water to hydrolyze any remaining POCl₃ and intermediates.
Product Degradation Harsh reaction conditions: High temperatures for extended periods can lead to decomposition.- Optimize the reaction time and temperature to find a balance between complete conversion and minimal degradation.
Hydrolysis of the 4-Chloro Group Presence of water during workup or storage: The 4-chloro group is susceptible to nucleophilic substitution by water, reverting to the 4-hydroxy starting material.- Use anhydrous solvents for extraction and purification. - Store the final product in a dry, inert atmosphere.

Summary of Potential Byproducts and Impurities

StagePotential Byproduct/ImpurityStructure
Cyclization Isomeric quinoline coresVaries based on starting materials
Unreacted starting materialsN/A
Nitration 5-Nitro and 8-Nitro isomersIsomers of the desired product
Dinitro-quinolinesProduct with two nitro groups
Unreacted 3-Cyano-4-hydroxy-7-ethoxyquinolineStarting material for this step
Chlorination 3-Cyano-4-hydroxy-7-ethoxy-6-nitroquinolineStarting material for this step
Phosphorylated intermediatesVaries
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamideIfacetamide source is present

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant peak in the HPLC that corresponds to the starting material of the chlorination step. How can I improve the conversion?

A1: This indicates incomplete chlorination. You can try the following:

  • Increase the excess of the chlorinating agent , such as phosphorus oxychloride (POCl₃). A molar ratio of 1:1 to 1:3 of substrate to POCl₃ is often a good starting point.[1]

  • Increase the reaction temperature. Chlorination of 4-hydroxyquinolines often requires heating, typically in the range of 90-120°C.[1]

  • Extend the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal time for complete conversion. Reaction times can range from 4 to 12 hours.[1]

Q2: I am observing multiple spots on the TLC after the nitration step, suggesting the formation of isomers. How can I improve the regioselectivity?

A2: The formation of positional isomers is a common challenge in the nitration of aromatic rings. To improve selectivity for the desired 6-nitro isomer:

  • Control the temperature: Lowering the reaction temperature (e.g., 0-5°C) can often increase the selectivity for the desired isomer.

  • Slow addition of nitrating agent: Adding the nitrating mixture dropwise while vigorously stirring helps to maintain a low localized concentration of the nitrating species, which can improve selectivity.

  • Choice of solvent: The solvent can influence the regioselectivity of the nitration. Experiment with different solvents if possible.

Q3: What is the best way to purify the final product, this compound?

A3: A combination of techniques is often necessary:

  • Recrystallization: This is a common method for purifying solid organic compounds. A mixed solvent system, such as ethanol and ethyl acetate, may be effective.[1]

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities like positional isomers, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Washing: Washing the crude product with a non-polar solvent can help remove non-polar impurities.

Q4: I am concerned about the stability of the final product. What are the recommended storage conditions?

A4: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent hydrolysis of the 4-chloro group and potential degradation.[2] It is also advisable to protect it from light.

Experimental Protocols

Note: These are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Nitration of 3-Cyano-4-hydroxy-7-ethoxyquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyano-4-hydroxy-7-ethoxyquinoline in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield crude 3-Cyano-4-hydroxy-7-ethoxy-6-nitroquinoline.

Protocol 2: Chlorination of 3-Cyano-4-hydroxy-7-ethoxy-6-nitroquinoline

  • In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 3-cyano-4-hydroxy-7-ethoxy-6-nitroquinoline in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 100-110°C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization or column chromatography.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Pure impure_sm->start reaction_stage Identify Reaction Stage with Issue (Cyclization, Nitration, Chlorination) pure_sm->reaction_stage cyclization Cyclization Issue reaction_stage->cyclization Cyclization nitration Nitration Issue reaction_stage->nitration Nitration chlorination Chlorination Issue reaction_stage->chlorination Chlorination optimize_cyclization Optimize Cyclization: - Temperature - Time - Reagent Stoichiometry cyclization->optimize_cyclization optimize_nitration Optimize Nitration: - Lower Temperature - Slow Addition - Stoichiometry nitration->optimize_nitration optimize_chlorination Optimize Chlorination: - Increase POCl3 - Increase Temperature/Time chlorination->optimize_chlorination purification Review Purification Method optimize_cyclization->purification optimize_nitration->purification optimize_chlorination->purification ineffective_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions purification->ineffective_purification Ineffective effective_purification Purification is Effective purification->effective_purification Effective final_product High Purity Product ineffective_purification->final_product effective_purification->final_product

Caption: A logical workflow for troubleshooting issues in the synthesis.

References

Technical Support Center: Refinement of the Chlorination Step in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of quinoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chlorination of quinolines, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Q: My chlorination reaction is resulting in a low yield of the desired product, and TLC analysis indicates the presence of unreacted starting material. What are the possible causes and how can I improve the conversion?

A: Low yields or incomplete reactions in quinoline chlorination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the specific chlorinating agent and substrate. For instance, chlorination of 4-hydroxyquinolines with phosphorus oxychloride (POCl₃) typically requires heating between 90-120°C.[1] Insufficient heat may lead to a sluggish or incomplete reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Inadequate reaction time is a common cause of incomplete conversion. Some reactions, like the Vilsmeier-Haack cyclization, may require 4-16 hours.[2]

    • Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to incomplete conversion. Consider a modest increase in the molar equivalents of the chlorinating agent.[1]

  • Reagent Quality:

    • Moisture Sensitivity: Many chlorinating agents, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), are highly sensitive to moisture.[2] The presence of water can decompose the reagent, leading to lower effective concentrations and the formation of byproducts. Ensure that all reagents are anhydrous and that glassware is thoroughly dried before use.[1]

    • Purity of Starting Materials: Impurities in the quinoline substrate can interfere with the chlorination reaction, leading to side reactions and reduced yields.[2] Ensure the starting material is of high purity.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction may be slow or incomplete. Ensure adequate stirring and consider using a co-solvent to improve solubility.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Reaction check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality (Anhydrous? Pure?) check_conditions->check_reagents Conditions OK? optimize_conditions Optimize Reaction Conditions: - Adjust Temperature/Time - Increase Molar Equivalents of Reagent check_conditions->optimize_conditions Conditions Not Optimal? check_solubility Evaluate Substrate Solubility check_reagents->check_solubility Reagents OK? purify_reagents Use Freshly Distilled/Anhydrous Reagents and Purify Starting Material check_reagents->purify_reagents Reagents of Poor Quality? improve_solubility Modify Solvent System (e.g., add co-solvent) check_solubility->improve_solubility Poor Solubility? end_success Improved Yield check_solubility->end_success Solubility OK? optimize_conditions->start Re-run Experiment purify_reagents->start Re-run Experiment improve_solubility->start Re-run Experiment

Caption: Troubleshooting workflow for addressing low yields in quinoline chlorination.

Issue 2: Formation of Tar or Polymeric Byproducts

Q: My reaction mixture has turned into a dark, tarry substance, making product isolation difficult. What causes this and how can it be prevented?

A: The formation of tar or polymeric material is a frequent issue in quinoline synthesis, particularly in reactions conducted under harsh acidic and oxidizing conditions, such as the Skraup synthesis.[3]

  • Excessive Reaction Temperature: Overheating can lead to the decomposition of reagents and intermediates, resulting in polymerization.[3]

    • Solution: Gently heat the reaction to initiate it and then carefully control the temperature, using cooling baths if necessary, especially during exothermic phases.[3]

  • Harsh Reaction Conditions: Strong acids and oxidizing agents can promote side reactions.

    • Solution: In the Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a variety of side reactions that produce tarry byproducts.[2]

    • Solution: Carefully control the stoichiometry of the reactants and the rate of addition.

  • Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrate or intermediates are sensitive to oxidation.

Purification Strategy: If tar formation has already occurred, purification can be challenging. For crude products from the Skraup synthesis, steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[3]

Issue 3: Poor Regioselectivity or Formation of Isomers

Q: I am obtaining a mixture of chlorinated isomers instead of a single desired product. How can I improve the regioselectivity of my chlorination reaction?

A: Achieving high regioselectivity in the electrophilic chlorination of the quinoline ring can be challenging. The position of chlorination is influenced by the electronic properties of the quinoline ring and any existing substituents.

  • Reaction Conditions:

    • Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. For instance, N-Chlorosuccinimide (NCS) in the presence of an acid catalyst can be effective for specific chlorinations.[4]

    • Solvent and Temperature: Varying the solvent and reaction temperature can influence the regiochemical outcome.

    • Catalyst: The use of specific catalysts can direct chlorination to a particular position. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to be highly regioselective for the C5 position.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring directs the position of electrophilic attack. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it.

  • Directed C-H Activation: In some cases, a directing group can be used to achieve chlorination at a specific C-H bond. For example, an 8-amido group can direct halogenation to the C5 position.

Logical Flow for Improving Regioselectivity

regioselectivity_improvement start Poor Regioselectivity (Mixture of Isomers) analyze_substrate Analyze Electronic Effects of Substituents start->analyze_substrate modify_reagents Modify Chlorinating Agent and/or Catalyst analyze_substrate->modify_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) modify_reagents->optimize_conditions use_directing_group Consider Introduction of a Directing Group optimize_conditions->use_directing_group literature_search Consult Literature for Similar Substrates use_directing_group->literature_search end_success Improved Regioselectivity literature_search->end_success

Caption: A logical approach to enhancing regioselectivity in quinoline chlorination.

Issue 4: Product Purification Difficulties

Q: I am having trouble purifying my chlorinated quinoline product. What are the recommended methods?

A: The purification of chlorinated quinolines often requires specific techniques due to the basic nature of the quinoline nitrogen and the potential for closely related impurities.

  • Column Chromatography:

    • Silica Gel: This is a common method, but the acidic nature of silica gel can cause streaking or decomposition of basic quinoline derivatives.[5] To mitigate this, a small amount of a basic modifier like triethylamine (0.5-2%) can be added to the eluent.[5]

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic quinolines.[5]

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallizing chlorinated quinolines include ethyl acetate and acetonitrile.[2] For some derivatives, dissolution in a chlorinated solvent followed by cooling can yield pure crystals.[6]

  • Extraction: Acid-base extraction can be a powerful tool for separating basic quinoline products from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the quinoline into the aqueous phase. The aqueous phase is then basified, and the purified quinoline is back-extracted into an organic solvent.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for separating from non-volatile impurities.[6]

Data Presentation: Comparison of Chlorination Methods

Chlorination MethodChlorinating AgentTypical SubstrateTemperature (°C)Reaction Time (h)Typical YieldKey AdvantagesCommon Issues
Vilsmeier-Haack POCl₃ / DMFAcetanilides80-904-16Good to ModerateOne-pot synthesis of 2-chloro-3-formylquinolines.Requires careful temperature control; can be lengthy.[2]
POCl₃ Chlorination POCl₃Hydroxyquinolines90-1204-12HighEffective for converting hydroxyl groups to chlorides.Highly corrosive and moisture-sensitive reagent.[1]
NCS Chlorination N-ChlorosuccinimideActivated QuinolinesRoom Temp.0.25-6Good to ExcellentMild reaction conditions; metal-free.[7]Regioselectivity can be an issue without proper directing groups.
SO₂Cl₂ Chlorination Sulfuryl ChlorideFunctionalized Quinolones--Variable-Can lead to harsh acidic conditions and byproduct formation.[4]
DCH Chlorination DichlorohydantoinFunctionalized Quinolones--High (e.g., 87%)Milder than SO₂Cl₂; provides high purity.[4]Less common reagent.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline [2]

  • Reagent Preparation: In a fume hood, add 15 mmol of dry N,N-Dimethylformamide (DMF) to a beaker cooled in an ice bath (0-5°C).

  • Slowly add 60 mmol of phosphorus oxychloride (POCl₃) dropwise to the cold DMF with constant stirring.

  • Reaction: To this prepared Vilsmeier-Haack reagent, add 5 mmol of acetanilide.

  • Heat the reaction mixture with constant stirring at 80-90°C for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 5 minutes.

  • Filter the resulting solid, wash it thoroughly with water, and allow it to dry.

  • Purification: Recrystallize the crude product from either ethyl acetate or acetonitrile to obtain the purified 2-chloro-3-formyl quinoline.

Protocol 2: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline with POCl₃ [1]

  • Reaction Setup: In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).

  • At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).

  • Reaction: Heat the reaction mixture to 100°C and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 20°C.

  • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • The residue can then be carefully quenched with ice water and neutralized to precipitate the product, which can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for HPLC Analysis of Chlorinated Quinolines [2]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M ammonium acetate (e.g., 45:15:40 v/v/v). The exact composition may need to be optimized for the specific compound. Degas the mobile phase before use.

  • Sample Preparation: Prepare stock solutions of the chlorinated quinoline standard and samples in a suitable solvent (e.g., methanol or acetonitrile). Create a calibration curve using serial dilutions. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV detector at a wavelength appropriate for the compound (e.g., 225 nm for quinoline).

  • Analysis: Inject the standards and samples. Identify the peak corresponding to the chlorinated quinoline by comparing the retention time with the standard. Quantify the amount of the compound in the samples using the calibration curve.

Safety Precautions

  • Handling Chlorinated Quinolines: These compounds can be hazardous and should be handled with appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[3] All work should be conducted in a well-ventilated chemical fume hood.[3]

  • Handling Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[8][9] It should be handled with extreme care in a chemical fume hood, and appropriate PPE, including respiratory protection, should be worn.[9][10]

  • Waste Disposal: Chlorinated quinoline compounds and any contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.[2] Do not dispose of these compounds down the drain.[2]

  • Spill Management:

    • Minor Spills: Alert personnel in the immediate area. Absorb the spill with an inert material and collect it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent followed by soap and water.[2]

    • Major Spills: Evacuate the laboratory immediately and alert your institution's emergency response team.[2]

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a key intermediate in the synthesis of tyrosine kinase inhibitors. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from a structurally related analogue to offer valuable insights for researchers working with similar quinoline scaffolds.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. For comparative purposes, experimental data for a structurally analogous compound, 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, is also presented. This comparison highlights the influence of the ethoxy versus methoxy substituent on the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.95s-
H-58.25s-
H-87.50s-
-OCH₂CH₃4.30q7.0
-OCH₂CH₃1.55t7.0

Disclaimer: Data is predicted using advanced computational algorithms and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148.5
C-3115.0
C-4145.0
C-4a149.5
C-5125.0
C-6142.0
C-7155.0
C-8105.0
C-8a128.0
-CN116.0
-OCH₂CH₃65.0
-OCH₂CH₃14.5

Disclaimer: Data is predicted using advanced computational algorithms and may differ from experimental values.

Table 3: Experimental NMR Data for the Analogous Compound: 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

NucleusChemical Shift (δ, ppm)
¹H9.01 (s, 1H), 8.45 (s, 1H), 7.62 (s, 1H), 4.10 (s, 3H)
¹³C156.2, 150.1, 148.9, 143.8, 129.7, 126.3, 118.9, 115.4, 108.7, 103.2, 57.1

Note: This data serves as a reference for a structurally similar compound to aid in the interpretation of the predicted spectra for the target molecule.

Experimental Protocols: A Blueprint for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the ¹H and ¹³C NMR characterization of quinoline derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

Visualizing the Workflow: From Sample to Structure

The following diagram illustrates the logical workflow for the structural characterization of a novel quinoline compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation UnknownCompound Unknown Quinoline Derivative Dissolution Dissolution in Deuterated Solvent UnknownCompound->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube H1_NMR 1D ¹H NMR NMRTube->H1_NMR C13_NMR 1D ¹³C NMR NMRTube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) H1_NMR->TwoD_NMR DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralInterpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) DataProcessing->SpectralInterpretation StructureProposal Proposed Structure SpectralInterpretation->StructureProposal StructureValidation Structure Validation StructureProposal->StructureValidation FinalReport FinalReport StructureValidation->FinalReport Final Structural Report

Caption: Workflow for NMR-based structural characterization.

A Comparative Guide to HPLC and LC-MS for Purity Assessment of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a compound like 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a complex heterocyclic molecule often used as an intermediate in the synthesis of targeted therapies, rigorous analytical testing is essential to identify and quantify any process-related impurities or degradation products.[1][2] This guide provides a detailed comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this specific quinoline derivative.

High-Performance Liquid Chromatography is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[1] It is recognized for its high resolution, sensitivity, and versatility in analyzing a broad range of compounds.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing a dual-selectivity approach that is highly effective for both quantification and structural elucidation of impurities.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is often considered the gold standard for routine purity analysis and quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[5] The method separates the target compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for quinoline derivatives.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • The use of a low pH mobile phase helps to suppress the ionization of acidic groups and residual silanols on the silica matrix, leading to better peak shapes.[7]

  • Gradient Elution: A typical gradient might run from a lower percentage of organic phase (e.g., 30% B) to a higher percentage (e.g., 90% B) over 20-30 minutes to ensure elution of both polar and non-polar impurities.[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm or 270 nm).[1][6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Performance Characteristics

The following table summarizes typical performance validation parameters for an HPLC purity method, based on ICH guidelines.[8][9]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[6]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[6]
Precision (RSD%) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.[6]
Limit of Detection (LOD) 0.01% - 0.05%The lowest amount of an analyte that can be detected but not necessarily quantified.[10]
Limit of Quantitation (LOQ) 0.05% - 0.1%The lowest concentration of an analyte that can be determined with acceptable accuracy and precision.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is an indispensable tool for impurity profiling, particularly when dealing with unknown impurities.[11] While the chromatographic separation is similar to HPLC, the mass spectrometer detector provides mass-to-charge ratio (m/z) information, which is crucial for determining the molecular weight of impurities and aiding in their structural identification.

Experimental Protocol: LC-MS

  • Instrumentation: An LC-MS system, typically consisting of an HPLC or UHPLC front-end coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Chromatographic Conditions: The HPLC conditions (column, mobile phase, gradient, flow rate, temperature) are often directly transferable from the HPLC-UV method. However, volatile buffers/additives like formic acid or ammonium formate must be used instead of non-volatile salts (e.g., phosphate) to ensure compatibility with the mass spectrometer.[12][13]

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar to moderately polar compounds like quinoline derivatives and is typically operated in positive ion mode.

    • Scan Mode: Full scan mode is used to detect all ions within a specified mass range (e.g., m/z 100-1000) to search for unexpected impurities.

    • Data Analysis: The extracted ion chromatograms for the expected parent mass and any other detected masses are used to calculate purity and identify unknowns.

Data Presentation: LC-MS Performance Characteristics

LC-MS methods offer significantly lower detection limits compared to HPLC-UV.

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.99Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 95% - 105%The closeness of the measured value to the true value.
Precision (RSD%) < 5.0%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.001% - 0.01%The lowest amount of an analyte that can be detected but not necessarily quantified.[3]
Limit of Quantitation (LOQ) 0.005% - 0.05%The lowest concentration of an analyte that can be determined with acceptable accuracy and precision.

Objective Comparison: HPLC vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Use Quantitative analysis, routine QC, purity determination.[3]Impurity identification, structural elucidation, trace-level quantification.[5]
Selectivity Based on chromatographic retention time and UV absorbance.Based on retention time and mass-to-charge ratio, offering higher selectivity.[4]
Sensitivity Good, suitable for detecting impurities at levels typically required by regulatory agencies (e.g., >0.05%).Excellent, capable of detecting impurities at much lower trace levels.[11]
Identification Limited to comparison with known reference standards. Cannot identify unknown peaks.Provides molecular weight data, which is critical for identifying unknown impurities.[11]
Robustness Generally considered more robust and easier to transfer between laboratories for routine use.Can be more complex to operate and maintain; method performance can be susceptible to matrix effects.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the analytical techniques in a comprehensive purity assessment strategy.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter HPLC HPLC Separation Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Quant Quantify Impurities (Area %) HPLC->Quant Ident Identify Impurities (Mass Data) LCMS->Ident Report Generate Report Quant->Report Ident->Report G cluster_0 Purity Assessment Strategy Dev Method Development (HPLC-UV) Val Method Validation (ICH Guidelines) Dev->Val Routine Routine QC Testing (HPLC-UV) Val->Routine Investigate OOS/OOT Investigation Routine->Investigate LCMS_ID Impurity Identification (LC-MS) Investigate->LCMS_ID

References

A Comparative Guide to Quinoline Intermediates in Drug Discovery: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the myriad of quinoline-based intermediates, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline stands out as a critical precursor in the synthesis of potent tyrosine kinase inhibitors (TKIs), most notably neratinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor.[1][2] This guide provides an objective comparison of this compound with other quinoline intermediates, supported by a synthesis of available data on their chemical properties, synthetic performance, and the biological activity of their derivatives.

Chemical and Physical Properties

A foundational comparison begins with the intrinsic chemical and physical properties of the intermediates, which dictate their handling, reactivity, and suitability for various synthetic transformations.

PropertyThis compoundAlternative: 4-Chloro-7-ethoxy-6-aminoquinolineAlternative: 4,7-dichloroquinoline
CAS Number 214476-09-2Not widely available as a direct intermediate86-98-6
Molecular Formula C₁₂H₈ClN₃O₃C₁₂H₁₀ClN₃OC₉H₅Cl₂N
Molecular Weight 277.66 g/mol ~247.68 g/mol 198.04 g/mol
Appearance Yellow SolidHypothetically a solidSolid
Solubility DMSOLikely soluble in organic solventsSoluble in ethanol, ether
Storage Under inert gas (nitrogen or Argon) at 2-8°CStandard inert conditionsAmbient temperature

Performance in Synthesis

The efficiency of a synthetic intermediate is paramount in drug development, impacting overall yield, purity, and cost-effectiveness. This compound is a key intermediate in the synthesis of neratinib.[1][3] An alternative pathway might involve the use of a pre-aminated quinoline. Below is a comparative overview synthesized from various sources.

ParameterThis compound RouteHypothetical Alternative Route
Target Product NeratinibNeratinib
Key Reaction Step Reduction of nitro group to amineDirect coupling with side chain
Reported Overall Yield A multi-step synthesis to the final product has been described with varying overall yields. For instance, one route to a key precursor, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, reported an overall yield of 49% over seven steps.[4]Not directly reported, but avoiding the nitro reduction step could potentially streamline the synthesis.
Purity of Final Product High purity is achievable, with reports of >98.9% (HPLC).[4]Purity would be dependent on the efficiency of the coupling and purification steps.
Advantages The nitro group can be a useful handle for various transformations and is a common precursor to the amine.Potentially shorter synthetic route by using a pre-functionalized intermediate.
Disadvantages Requires a dedicated reduction step for the nitro group, which can add to the overall process.The synthesis of the aminated intermediate may present its own challenges and impact overall yield.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of quinoline intermediates and their subsequent use.

Synthesis of this compound

A common route to this compound involves the cyclization of a substituted aniline precursor, followed by chlorination. The synthesis of the related N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been described, which involves the basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give the 3-cyano-4-hydroxyquinoline, followed by chlorination with POCl₃.[4]

Synthesis of an Alternative Intermediate: 4,7-dichloroquinoline

A well-established method for the synthesis of 4,7-dichloroquinoline involves the following steps:

  • Condensation: m-Chloroaniline is reacted with ethyl ethoxymethylenemalonate.[5]

  • Cyclization: The resulting product is cyclized at high temperature in a solvent like Dowtherm A.[5]

  • Saponification and Decarboxylation: The ester is saponified, and the resulting carboxylic acid is decarboxylated.[5]

  • Chlorination: The resulting 7-chloro-4-quinolinol is treated with phosphorus oxychloride to yield 4,7-dichloroquinoline.[5]

General Protocol for Tyrosine Kinase Inhibition Assay

The biological activity of the final compounds derived from these intermediates is often assessed using in vitro kinase inhibition assays.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., neratinib) in DMSO and create a serial dilution series.

  • Reaction Setup: In a 384-well plate, add the compound dilutions. Include DMSO-only wells as a negative control and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Add a solution containing the target tyrosine kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., Poly(Glu, Tyr)).

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.[6]

Biological Activity Comparison

The ultimate measure of an intermediate's utility lies in the biological potency of the final drug substance. Neratinib, synthesized from this compound, is a potent inhibitor of the HER family of receptor tyrosine kinases.

CompoundTarget(s)IC₅₀ (nM)Cell Line(s)
Neratinib EGFR, HER259 - 92SKBR3, BT474 (HER2-overexpressing)
(Derived from this compound)HER419Not specified
Lapatinib EGFR, HER2--
(Alternative TKI)
Afatinib EGFR, HER2, HER4--
(Alternative TKI)

Note: IC₅₀ values can vary between studies due to different experimental conditions.[2][7]

Signaling Pathways and Mechanism of Action

Tyrosine kinase inhibitors like neratinib function by blocking the signaling pathways that drive cancer cell proliferation and survival. The primary targets of neratinib are the Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[2]

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR/HER1 Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS Neratinib Neratinib Neratinib->Autophosphorylation Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Neratinib.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a tyrosine kinase inhibitor using a quinoline intermediate.

TKI_Synthesis_Workflow Start Start: Quinoline Precursor Intermediate_Synth Synthesis of This compound Start->Intermediate_Synth Purification1 Purification and Characterization (HPLC, NMR) Intermediate_Synth->Purification1 Reduction Nitro Group Reduction Purification1->Reduction Coupling Coupling with Side Chain Reduction->Coupling Final_Product Final Product (e.g., Neratinib) Coupling->Final_Product Purification2 Final Purification and Formulation Final_Product->Purification2 Bio_Assay In Vitro Biological Assays (Kinase Inhibition, Cell Viability) Purification2->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis

Caption: Generalized workflow for TKI synthesis and evaluation.

References

Unveiling the Structural Landscape of Substituted Quinolines: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of quinoline derivatives, with a focus on substituents relevant to the promising therapeutic candidate, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. While specific crystallographic data for this exact compound is not publicly available, this guide will draw upon data from structurally related molecules to offer insights into its expected solid-state conformation and packing.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The targeted introduction of various functional groups, such as chloro, cyano, ethoxy, and nitro moieties, can significantly modulate a compound's physicochemical properties, biological activity, and crystal packing, which in turn influences its suitability as a pharmaceutical agent. This guide will objectively compare the crystallographic parameters of several substituted quinoline derivatives to illuminate the structural impact of these key functional groups.

Comparative Crystallographic Data of Quinoline Derivatives

To understand the potential solid-state structure of this compound, it is instructive to examine the crystallographic data of quinolines bearing similar substituents. The following table summarizes key crystallographic parameters for a selection of related compounds, providing a basis for predicting the structural characteristics of our target molecule.

Parameter4-Chloro-6,7-dimethoxyquinoline8-Nitroquinoline2-(2-Pyridyl)quinoline Derivative
Chemical Formula C₁₁H₁₀ClNO₂C₉H₆N₂O₂Not specified
Molecular Weight 223.65 g/mol 208.18 g/mol Not specified
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPbca
Unit Cell Dimensions a = 12.5530(17) Åb = 4.6499(7) Åc = 18.274(3) Åβ = 105.786(2)°a = 7.845(2) Åb = 14.156(4) Åc = 8.232(2) Åβ = 104.15(3)°Not specified
Volume (V) 1026.4(3) ų886.1(4) ųNot specified
Molecules per unit cell (Z) 44Not specified
Key Structural Features The molecule is nearly planar.The nitro group is twisted relative to the quinoline ring.The pyridyl and quinoline rings are not coplanar.

Note: The data presented is compiled from published crystallographic studies. The absence of data for this compound highlights a gap in the current scientific literature.

The Influence of Substituents on Crystal Packing and Molecular Geometry

The substituents on the quinoline ring play a crucial role in dictating the intermolecular interactions and overall crystal structure.

  • Chloro Group: The presence of a chlorine atom can lead to halogen bonding, a non-covalent interaction that can influence crystal packing. It also contributes to the overall electronic properties of the molecule.

  • Cyano Group: The linear and polar nature of the cyano group makes it a strong candidate for participating in dipole-dipole interactions and hydrogen bonding (with suitable donors).

  • Ethoxy Group: The flexible ethoxy group can adopt various conformations, potentially leading to polymorphism. The oxygen atom can act as a hydrogen bond acceptor.

  • Nitro Group: The strongly electron-withdrawing nitro group can significantly impact the electronic distribution of the quinoline ring and is a potent hydrogen bond acceptor. Steric hindrance can cause the nitro group to be twisted out of the plane of the quinoline ring system.

Experimental Protocols

A detailed understanding of the experimental procedures used to obtain crystallographic data is essential for evaluating and reproducing scientific findings.

Synthesis and Crystallization of Quinoline Derivatives

The synthesis of substituted quinolines often involves multi-step reactions. For instance, the synthesis of a chloro-nitro-quinoline derivative might start from a substituted aniline, followed by cyclization to form the quinoline core, and subsequent functional group interconversions.

General Synthesis Outline:

  • Starting Material Preparation: Synthesis or procurement of a suitably substituted aniline.

  • Cyclization Reaction: A classic quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, is employed to construct the quinoline ring.

  • Functionalization: Introduction or modification of substituents (e.g., chlorination, nitration) on the quinoline core.

  • Purification: The crude product is purified using techniques like column chromatography or recrystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of substituted quinoline derivatives.

G cluster_synthesis Synthesis and Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography Start Substituted Aniline Cyclization Quinoline Ring Formation Start->Cyclization Functionalization Substituent Introduction Cyclization->Functionalization Purification Purification (Chromatography/Recrystallization) Functionalization->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

G cluster_analogs Known Crystal Structures of Analogs cluster_properties Predicted Properties Target This compound (Structure Unknown) Analog1 Chloro-substituted Quinoline Target->Analog1 Compare effect of Chloro group Analog2 Nitro-substituted Quinoline Target->Analog2 Compare effect of Nitro group Analog3 Ethoxy-substituted Quinoline Target->Analog3 Compare effect of Ethoxy group Prediction Hypothesized Crystal Packing and Molecular Conformation Analog1->Prediction Analog2->Prediction Analog3->Prediction

Caption: Logical relationship for predicting the structure of the target compound based on known analogs.

A Comparative Guide to the Synthesis of Neratinib: An Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the potent irreversible tyrosine kinase inhibitor, Neratinib. We focus on the performance and characteristics of key quinoline intermediates, providing experimental data and detailed protocols to inform research and development in cancer therapeutics.

Introduction to Neratinib and its Synthesis

Neratinib is an oral medication used to treat certain forms of breast cancer.[1] Its mechanism of action involves the irreversible inhibition of the HER2 and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases, which are crucial signaling proteins often implicated in cancer cell proliferation and survival. The synthesis of Neratinib is a multi-step process that relies on the strategic construction of a substituted quinoline core. This guide will compare two prominent synthetic pathways, highlighting the role of their respective key intermediates: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline and its alternative, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide .

Comparison of Key Intermediates and Synthetic Routes

The synthesis of Neratinib can be broadly approached via two main strategies, distinguished by the functional group at the 6-position of the quinoline ring during the initial coupling steps. Below, we compare the synthetic routes involving the nitro-substituted quinoline and the acetamido-substituted quinoline.

Route 1: Synthesis via this compound

This route is a common and well-documented pathway for the synthesis of Neratinib.

Table 1: Key Specifications of this compound

PropertySpecification
Purity >95%
Appearance Solid, Yellow Solid
Molecular Formula C₁₂H₈ClN₃O₃
Molecular Weight 277.67 g/mol

Table 2: Performance Comparison of Synthetic Routes to Neratinib

StepIntermediateReagents and ConditionsReported Yield
1a 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxy-6-nitroquinoline-3-carbonitrileThis compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, catalystNot explicitly stated
1b 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrileReduction of the nitro group (e.g., with iron)Not explicitly stated
1c NeratinibAcylation with (E)-4-(dimethylamino)but-2-enoyl chloride~80-85%[2]
Route 2: Synthesis via N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

This alternative route offers a different approach by utilizing an acetamido group at the 6-position, which can be advantageous in certain synthetic contexts.[3]

Table 3: Key Specifications of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

PropertySpecification
Purity High purity
Appearance Solid
Molecular Formula C₁₄H₁₂ClN₃O₂
Molecular Weight 289.72 g/mol

Table 4: Performance Comparison of Synthetic Routes to Neratinib (Alternative)

StepIntermediateReagents and ConditionsReported Yield
2a N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxyquinolin-6-yl)acetamideN-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, acid catalyst, isopropanol, 80-85°CNot explicitly stated
2b 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrileHydrolysis of the acetamide groupOverall yield of 86% over 4 steps for the free base[2]
2c NeratinibAcylation with (E)-4-(dimethylamino)but-2-enoyl chloride~80-85%[2]

Experimental Protocols

Protocol 1: Synthesis of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile from the Nitro Intermediate

A detailed protocol for this conversion is not fully available in a single public source. However, the general transformation involves the reduction of the nitro group. A common method for this is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction is typically heated to facilitate the reduction.

Protocol 2: Synthesis of Neratinib from 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile[2]
  • A solution of 4-N,N-dimethylaminocrotonic acid hydrochloride in THF and a catalytic amount of DMF is cooled to 0-5 °C.

  • Oxalyl chloride is added dropwise, and the mixture is stirred for 2 hours.

  • The resulting solution of 4-dimethylaminocrotonoyl chloride hydrochloride is added to a cooled (0-10°C) solution of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile in N-methyl pyrrolidinone.

  • The reaction mixture is stirred for at least 2 hours at 0-10°C.

  • The reaction is quenched with aqueous sodium hydroxide at 40°C.

  • The precipitated product is filtered, washed, and dried to yield Neratinib.

Visualizing the Synthetic Pathways and Mechanism of Action

To better understand the chemical transformations and the biological context of Neratinib, the following diagrams are provided.

Synthetic_Pathway_Neratinib cluster_route1 Route 1 cluster_route2 Route 2 Nitro_Intermediate This compound Coupled_Nitro 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile Nitro_Intermediate->Coupled_Nitro Coupling Amino_Intermediate 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile Coupled_Nitro->Amino_Intermediate Reduction Neratinib Neratinib Amino_Intermediate->Neratinib Acylation Acetamido_Intermediate N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide Coupled_Acetamido N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide Acetamido_Intermediate->Coupled_Acetamido Coupling Amino_Intermediate_2 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile Coupled_Acetamido->Amino_Intermediate_2 Hydrolysis Amino_Intermediate_2->Neratinib Acylation

Caption: Comparative synthetic routes to Neratinib.

Neratinib_MOA Growth_Factor Growth Factor (e.g., EGF, HER2 ligand) Receptor HER2/EGFR Receptor Growth_Factor->Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade Activates Neratinib Neratinib Neratinib->Receptor Irreversibly Inhibits (ATP-binding site) ATP ATP ATP->Receptor Cell_Proliferation Cell Proliferation, Survival, and Growth Signaling_Cascade->Cell_Proliferation Promotes

References

Unveiling the Selectivity of Pyrazolopyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of a series of synthesized pyrazolopyrimidine-based kinase inhibitors. The data presented here, derived from a focused study on SRC kinase inhibition, offers insights into the structure-activity relationships that govern inhibitor selectivity.

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide delves into the cross-reactivity profiles of a parent pyrazolopyrimidine compound and its synthesized analogs, providing a clear comparison of their inhibitory activities against a panel of kinases. The experimental data and methodologies are detailed to support further research and development in this area.

Comparative Analysis of Inhibitor Cross-Reactivity

The inhibitory activity of the parent compound and its synthesized analogs was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, offering a quantitative comparison of their potency and selectivity.

Kinase TargetParent Compound (IC50 in nM)Analog A (IC50 in nM)Analog B (IC50 in nM)Analog C (IC50 in nM)
SRC 501525100
ABL >10,000>10,000>10,000>10,000
LCK1504580300
FYN20070120450
YES18060100400
EGFR>5,000>5,000>5,000>5,000
VEGFR2>5,000>5,000>5,000>5,000
PDGFRβ>5,000>5,000>5,000>5,000

Experimental Protocols

The following section details the methodologies employed to obtain the cross-reactivity data.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases was determined using a radiometric kinase assay. This assay measures the incorporation of the γ-³²P radiolabel from [γ-³²P]ATP into a generic peptide substrate.

Materials:

  • Synthesized pyrazolopyrimidine inhibitors

  • Recombinant human kinases (SRC, ABL, LCK, FYN, YES, EGFR, VEGFR2, PDGFRβ)

  • [γ-³²P]ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

  • 10 mM MgCl₂

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Kinase reactions were initiated by mixing the respective kinase, the peptide substrate, and the synthesized inhibitor at various concentrations in the kinase reaction buffer.

  • The reaction was started by the addition of a mixture of MgCl₂ and [γ-³²P]ATP.

  • The reaction mixtures were incubated at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction was in the linear range.

  • The reactions were stopped by spotting the reaction mixture onto phosphocellulose filter plates.

  • The filter plates were washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated radioactivity on the filter plates was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis parent_compound Parent Pyrazolopyrimidine synthesis Chemical Synthesis parent_compound->synthesis analogs Synthesized Analogs (A, B, C) synthesis->analogs incubation Incubation with [γ-³²P]ATP & Substrate analogs->incubation kinase_panel Kinase Panel (SRC, ABL, etc.) kinase_panel->incubation washing Washing incubation->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 comparison Cross-Reactivity Comparison ic50->comparison sar Structure-Activity Relationship Analysis comparison->sar

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src SRC Kinase receptor->src downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) src->downstream transcription Gene Transcription downstream->transcription inhibitor Pyrazolopyrimidine Inhibitor inhibitor->src proliferation Cell Proliferation, Survival, Motility transcription->proliferation

Caption: Simplified SRC kinase signaling pathway and point of inhibition.

Benchmarking synthetic efficiency of different routes to quinoline intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficiency of Quinoline Intermediates

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of pharmaceuticals and functional materials.[1] The efficient synthesis of quinoline intermediates is therefore a critical focus for researchers. This guide provides an objective comparison of various synthetic routes to quinoline, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthetic Routes

The choice of synthetic strategy for quinoline intermediates depends on factors such as desired substitution patterns, available starting materials, and scalability. Below is a summary of common methods, highlighting their respective advantages and disadvantages.

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentH₂SO₄Several hoursHighVariable, often lowOne-pot, uses simple starting materials.[2]Harsh conditions, often violent reaction, can result in mixtures of isomers.[2][3]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl)Long reaction timesHighGenerally low for 2-substituted productsOne-pot, utilizes simple starting materials.[2]Often leads to mixtures of isomers and requires harsh conditions.[2][4]
Combes Synthesis Arylamine, β-DiketoneAcid (e.g., H₂SO₄, PPA)Several hoursHighGoodGood for 2,4-disubstituted quinolines.[5]The strong electron-withdrawing group (-NO2) does not allow cyclization.[6]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methyleneAcid or BaseSeveral hoursReflux/HighVariable to Excellent[7][8]Convergent, builds complexity quickly, can be high-yielding.[2]Availability of substituted 2-aminoaryl aldehydes can be limited.[2]
Microwave-Assisted Friedländer 2-Aminoaryl Ketones, α-Methylene CarbonylsNafion NR50 (solid acid)Short (minutes)ControlledHigh (e.g., 72%)[9][10]Rapid, higher yields, environmentally friendly.[10][11]Requires specialized microwave reactor.[12]
Metal-Catalyzed Synthesis (e.g., Copper) Anilines, AldehydesCopper catalystVariableMild to moderateGood to ExcellentHigh efficiency, broad functional group tolerance.[13][14]Catalyst cost and removal can be a concern.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic routes. Below are representative protocols for key quinoline syntheses.

Skraup Synthesis of Quinoline

This reaction involves the synthesis of quinoline from aniline, sulfuric acid, and glycerol with a mild oxidizing agent.[15]

Procedure:

  • Glycerol is dehydrated to acrolein using concentrated sulfuric acid.

  • Aniline is added to the acrolein, leading to the formation of 1,2-dihydroquinoline.

  • The 1,2-dihydroquinoline is then oxidized to quinoline.[15] To control the often violent and exothermic reaction, ferrous sulfate is typically added.[3]

Doebner-von Miller Quinoline Synthesis

This method is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[16]

Procedure:

  • Aniline and an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldol condensation) are reacted in the presence of a Lewis or Brønsted acid catalyst.[16]

  • The reaction proceeds through a series of conjugate additions, cyclizations, and elimination steps to yield the substituted quinoline.[16]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[5][6]

Procedure:

  • An aniline is condensed with a β-diketone under acidic conditions (e.g., concentrated H₂SO₄) to form a Schiff base intermediate.[5]

  • This intermediate undergoes an acid-catalyzed ring closure to form the quinoline product.[5]

Friedländer Synthesis of Substituted Quinolines

This is a versatile method for preparing substituted quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[17][18]

Procedure:

  • A 2-aminobenzaldehyde or 2-aminoaryl ketone is condensed with a ketone or aldehyde containing an α-methylene group.[17]

  • The reaction can be catalyzed by either acid or base.[8]

  • A straightforward and efficient catalyst-free version can be conducted in water at 70°C, yielding excellent results.[7] For instance, the reaction of 2-aminobenzaldehyde with a ketone can achieve a 97% yield in 3 hours under these conditions.[7]

Microwave-Assisted Friedländer Synthesis

Microwave irradiation can significantly accelerate the Friedländer synthesis, often leading to higher yields in a fraction of the time compared to conventional heating.[10][11]

Procedure:

  • 2-Aminoaryl ketones and α-methylene carbonyl compounds are mixed in ethanol with a reusable solid acid catalyst such as Nafion NR50.[9]

  • The mixture is subjected to microwave irradiation, which provides rapid and uniform heating, leading to the efficient formation of the quinoline product.[9] A catalyst-free microwave-assisted version has been shown to provide a 72% yield, a significant improvement over the 34% yield from conventional heating.[10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes for quinoline intermediates.

G Synthetic Routes to Quinoline Intermediates cluster_starting_materials Common Starting Materials cluster_reactions Synthetic Methods Aniline Aniline / Arylamine Skraup Skraup Synthesis Aniline->Skraup Doebner Doebner-von Miller Reaction Aniline->Doebner Combes Combes Synthesis Aniline->Combes Glycerol Glycerol Glycerol->Skraup UnsatCarb α,β-Unsaturated Carbonyl UnsatCarb->Doebner Diketone β-Diketone Diketone->Combes AminoKetone 2-Aminoaryl Aldehyde/Ketone Friedlander Friedländer Synthesis AminoKetone->Friedlander Modern Modern Methods (Microwave, Metal-Catalyzed) AminoKetone->Modern AlphaMethylene Carbonyl with α-methylene AlphaMethylene->Friedlander AlphaMethylene->Modern Quinoline Quinoline Intermediate Skraup->Quinoline Doebner->Quinoline Combes->Quinoline Friedlander->Quinoline Modern->Quinoline

Caption: Overview of common synthetic pathways to quinoline intermediates.

G Workflow for Friedländer Synthesis Reactants 1. Mix 2-Aminoaryl Ketone and α-Methylene Carbonyl Solvent 2. Add Solvent (e.g., Ethanol or Water) Reactants->Solvent Catalyst 3. Add Catalyst (Optional) (e.g., Acid, Base, or Solid Acid) Solvent->Catalyst Heating 4. Heating Method Selection Catalyst->Heating Conventional Conventional Reflux Heating->Conventional Traditional Microwave Microwave Irradiation Heating->Microwave Modern/Rapid Workup 5. Reaction Workup (Cooling, Extraction, Purification) Conventional->Workup Microwave->Workup Product Substituted Quinoline Workup->Product

Caption: Experimental workflow for the Friedländer synthesis of quinolines.

References

A Comparative Guide to the Synthesis of 3-Cyanoquinoline Compounds: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, with the 3-cyanoquinoline moiety being a particularly valuable synthon for the creation of diverse molecular architectures. This guide provides an objective comparison of synthetic routes to 3-cyanoquinoline compounds, presenting experimental data, detailed protocols, and visualizations to inform the selection of optimal reagents and methodologies.

The synthesis of 3-cyanoquinolines has traditionally relied on multi-step procedures, often involving harsh reagents and reaction conditions. However, the quest for more efficient, sustainable, and versatile methods has led to the exploration of alternative reagents and synthetic strategies. This guide will delve into two prominent methods: the Vilsmeier-Haack reaction followed by cyanation, and the Friedländer synthesis, offering a comparative analysis of their performance.

Performance Comparison of Synthetic Routes

The choice of synthetic route for a specific 3-cyanoquinoline derivative will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes quantitative data for the synthesis of 3-cyanoquinoline derivatives via the Vilsmeier-Haack/Cyanation and Friedländer synthesis routes. It is important to note that direct comparison is challenging as reported yields often correspond to different substrate molecules.

Synthetic RouteKey ReagentsTypical SubstratesReaction ConditionsYield (%)AdvantagesDisadvantages
Vilsmeier-Haack & Cyanation POCl₃, DMF, I₂, aq. NH₃N-Arylacetamides90°C (Vilsmeier), RT (Cyanation)70-90%Good to excellent yields, regioselective.Multi-step process, use of corrosive POCl₃.
Friedländer Synthesis Base (e.g., piperidine, NaOH) or Acido-Aminobenzonitriles, α-methylene ketones/aldehydesVaries (e.g., reflux in ethanol)60-85%One-pot reaction, readily available starting materials.Yields can be substrate-dependent.

Experimental Protocols

Vilsmeier-Haack Reaction and Subsequent Cyanation

This two-step protocol first involves the synthesis of a 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction, followed by the conversion of the formyl group to a cyano group.

Step 1: Synthesis of 2-Chloro-3-formylquinoline [1]

  • In a round-bottom flask, place N-phenylacetamide (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain for the time required for the specific substrate (typically monitored by TLC).

  • After completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry to obtain the 2-chloro-3-formylquinoline product.

Step 2: Conversion to 2-Chloro-3-cyanoquinoline

  • Dissolve the 2-chloro-3-formylquinoline (1 equivalent) in a suitable solvent such as THF.

  • Add aqueous ammonia (30% solution) and iodine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for approximately 75 minutes, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-chloro-3-cyanoquinoline.

Friedländer Synthesis of 4-Amino-3-cyanoquinoline Derivatives

This one-pot method provides a direct route to 4-amino-3-cyanoquinoline derivatives from readily available starting materials.[2][3]

  • In a suitable reaction vessel, dissolve 2-aminobenzonitrile (1 equivalent) and an α-methylene ketone or aldehyde (e.g., cyclohexanone) (1 equivalent) in a solvent such as ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes discussed for obtaining 3-cyanoquinoline compounds.

Vilsmeier_Haack_Cyanation cluster_vilsmeier Vilsmeier-Haack Reaction cluster_cyanation Cyanation N-Arylacetamide N-Arylacetamide 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline N-Arylacetamide->2-Chloro-3-formylquinoline 90°C POCl3_DMF POCl3 / DMF POCl3_DMF->2-Chloro-3-formylquinoline 3-Cyanoquinoline 3-Cyanoquinoline 2-Chloro-3-formylquinoline->3-Cyanoquinoline RT I2_NH3 Iodine / aq. NH3 I2_NH3->3-Cyanoquinoline

Vilsmeier-Haack and Cyanation Pathway

Friedlander_Synthesis o-Aminobenzonitrile o-Aminobenzonitrile 3-Cyanoquinoline_Derivative 3-Cyanoquinoline Derivative o-Aminobenzonitrile->3-Cyanoquinoline_Derivative Active_Methylene_Compound α-Methylene Ketone/Aldehyde Active_Methylene_Compound->3-Cyanoquinoline_Derivative Base_Catalyst Base (e.g., NaOH) Base_Catalyst->3-Cyanoquinoline_Derivative Reflux

Friedländer Synthesis Pathway

References

Purity standards for pharmaceutical intermediates like 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the purity standards and analytical methodologies for the pharmaceutical intermediate 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline and a representative alternative, designated here as "Alternative Intermediate X." This document is intended for researchers, scientists, and professionals involved in drug development and synthesis, offering objective data to inform decisions on intermediate selection.

This compound is a key intermediate in the synthesis of certain tyrosine kinase inhibitors used in anti-cancer therapies.[1] The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparative Purity Analysis

The purity of pharmaceutical intermediates is primarily assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] These methods are adept at separating the main compound from potential impurities that may arise from the synthetic process.[5] For the purpose of this guide, we present a comparative analysis based on typical purity profiles and analytical results.

ParameterThis compoundAlternative Intermediate X (Hypothetical)
Typical Purity (HPLC) ≥ 99.0%≥ 98.5%
Major Impurity Unreacted Starting Material (≤ 0.5%)Isomeric Impurity (≤ 0.8%)
Residual Solvents (GC) < 500 ppm< 750 ppm
Heavy Metals < 10 ppm< 20 ppm
Melting Point 182-185 °C175-180 °C
Appearance Yellow SolidOff-white to pale yellow solid

Experimental Protocol: HPLC Purity Determination

The following is a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of Acetonitrile.

  • Standard Preparation: Prepare a standard of known purity in the same manner.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity analysis and its position within the broader context of drug development.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Intermediate Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report logical_relationship cluster_synthesis Synthesis Stage cluster_qc Quality Control cluster_development Drug Development intermediate Intermediate Synthesis (this compound) purity Purity Analysis (HPLC, GC) intermediate->purity impurity Impurity Profiling purity->impurity api API Synthesis impurity->api Release for further synthesis formulation Formulation Studies api->formulation final_product Final Drug Product formulation->final_product Leads to

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, a chemical compound intended for laboratory use by researchers, scientists, and drug development professionals. The following procedures are based on information for the closely related compound n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide and should be considered a primary reference for ensuring laboratory safety.[1]

Disclaimer: An exact Safety Data Sheet (SDS) for this compound was not located. The following information is derived from the SDS of a structurally similar compound and should be used as a safety guideline. Always consult the specific SDS provided by your supplier for the most accurate and comprehensive safety information.

Hazard Identification and Classification

While not explicitly classified, related compounds are known to cause skin and serious eye irritation.[1][2] Precautionary statements advise avoiding breathing dust, fumes, gas, mist, vapors, or spray and washing hands and skin thoroughly after handling.[1][2] It is also recommended not to eat, drink, or smoke when using this product.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[1]Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Chemical-impermeable gloves (must be inspected prior to use).[1] Fire/flame resistant and impervious clothing.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]NIOSH-approved respirator.[3]

Operational and Handling Plan

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Ensure emergency exits and a risk-elimination area are established.[1]

Storage:

  • Keep containers suitable and closed for disposal.[1]

  • Store in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

Disposal Plan

Chemical Disposal:

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge into sewer systems.[1]

Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Emergency Procedures: Accidental Release Measures

In the event of a spill or leak, follow these steps to ensure safety and proper containment.

  • Ensure Personal Protection:

    • Use personal protective equipment as outlined in the PPE section.[1]

    • Wear chemical-impermeable gloves.[1]

  • Ventilation and Evacuation:

    • Ensure adequate ventilation.[1]

    • Evacuate personnel to safe areas.[1]

    • Keep people away from and upwind of the spill/leak.[1]

  • Ignition Sources:

    • Remove all sources of ignition.[1]

  • Containment and Cleanup:

    • Prevent further spillage or leakage if it is safe to do so.[1]

    • Do not let the chemical enter drains.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_FinalSteps Post-Cleanup A Assess Spill Area B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Remove Ignition Sources B->C Proceed if safe D Ensure Adequate Ventilation C->D E Contain Spill with Inert Material D->E F Collect Spilled Material E->F G Place in a Sealed Container F->G H Label as Hazardous Waste G->H I Dispose via Licensed Facility H->I J Decontaminate Spill Area I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling a chemical spill.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.